molecular formula C11H12N2O2 B1607922 [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine CAS No. 338982-43-7

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Cat. No.: B1607922
CAS No.: 338982-43-7
M. Wt: 204.22 g/mol
InChI Key: PUSNHMVHJYSGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUSNHMVHJYSGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377332
Record name 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338982-43-7
Record name 3-(4-Methoxyphenyl)-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to [3-(4-methoxyphenyl)-5-isoxazolyl]methanamine, a key building block in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles and practical considerations for the synthesis of this important molecule. We will explore multiple synthetic routes, with a primary focus on the most direct and practical approach utilizing commercially available starting materials. Each pathway is detailed with step-by-step protocols, mechanistic insights, and a discussion of the rationale behind experimental choices. The guide is supplemented with comparative data tables and visual diagrams to facilitate a clear and thorough understanding of the synthetic strategies.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent heterocyclic motif in a vast array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged scaffold in drug design. The 3-aryl-5-substituted isoxazole framework, in particular, is a core component of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The target molecule of this guide, this compound, serves as a crucial intermediate for the synthesis of more complex pharmaceutical candidates, with the primary amine handle allowing for a wide range of subsequent chemical modifications.

This guide will delve into the practical synthesis of this valuable compound, providing a critical analysis of the most efficient and scalable routes.

Primary Synthetic Pathway: The Gabriel Synthesis from a 5-(Chloromethyl) Precursor

The most direct and commercially viable route to this compound is the Gabriel synthesis, starting from the readily available 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole. This classical method provides a clean and high-yielding pathway to primary amines, effectively avoiding the over-alkylation issues often encountered with other amination methods.

The overall transformation is a two-step process:

  • N-Alkylation of Potassium Phthalimide: The nucleophilic phthalimide anion displaces the chloride from the 5-(chloromethyl)isoxazole in an SN2 reaction.

  • Hydrazinolysis: The resulting N-alkylated phthalimide is cleaved using hydrazine to release the desired primary amine.

Gabriel Synthesis Pathway start 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole intermediate N-{[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl}phthalimide start->intermediate S_N2 Reaction (DMF, heat) phthalimide Potassium Phthalimide phthalimide->intermediate product This compound intermediate->product Hydrazinolysis (Ethanol, reflux) byproduct Phthalhydrazide intermediate->byproduct hydrazine Hydrazine (NH2NH2) hydrazine->product

Caption: Gabriel synthesis of the target amine.

Mechanistic Considerations

The Gabriel synthesis relies on the acidic nature of the N-H proton in phthalimide (pKa ≈ 8.3), which is readily deprotonated by a base like potassium hydroxide to form the potassium phthalimide salt.[1][2] The resulting phthalimide anion is an excellent nucleophile that efficiently displaces the chloride from the primary alkyl halide.[1][3] The bulky nature of the phthalimide nucleophile prevents over-alkylation, a common side reaction in direct amination with ammonia.[2]

The second step, hydrazinolysis, involves the nucleophilic attack of hydrazine on one of the carbonyl groups of the phthalimide ring. This leads to a ring-opening cascade that ultimately liberates the primary amine and forms the stable cyclic byproduct, phthalhydrazide.[4][5]

Detailed Experimental Protocol

Step 1: Synthesis of N-{[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl}phthalimide

  • To a solution of 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the N-alkylated phthalimide intermediate.

Step 2: Synthesis of this compound

  • Suspend the N-{[3-(4-Methoxyphenyl)-5-isoxazolyl]methyl}phthalimide (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0 eq) to the suspension.

  • Heat the mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Parameter Condition Rationale
Solvent (Step 1) Anhydrous DMFA polar aprotic solvent that facilitates SN2 reactions.[6]
Temperature (Step 1) 80-90 °CProvides sufficient energy for the SN2 reaction to proceed at a reasonable rate.
Reagent (Step 2) Hydrazine HydrateA strong nucleophile for the efficient cleavage of the phthalimide group.[4]
Solvent (Step 2) EthanolA common solvent for hydrazinolysis that allows for easy precipitation of the phthalhydrazide byproduct.

Alternative Synthetic Pathways

While the Gabriel synthesis is the most direct route, several other viable pathways exist for the synthesis of this compound. These routes offer alternative strategies that may be advantageous depending on the availability of starting materials and specific experimental constraints.

Pathway 2: Reduction of a 5-Cyano Isoxazole Intermediate

This pathway involves the synthesis of a 3-(4-methoxyphenyl)isoxazole-5-carbonitrile intermediate, followed by its reduction to the target amine.

Nitrile Reduction Pathway start 3-(4-Methoxyphenyl)isoxazole-5-carbonitrile product This compound start->product Reduction reductant Reducing Agent (e.g., LiAlH4 or H2/Catalyst) reductant->product

Caption: Nitrile reduction pathway to the target amine.

Synthesis of the 5-Cyano Intermediate: The 5-cyanoisoxazole can be prepared through a [3+2] cycloaddition reaction between a nitrile oxide generated from 4-methoxybenzaldoxime and a suitable propiolonitrile derivative.

Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using several methods:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to amines. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.[7][8][9][10] This is often a cleaner and more scalable method compared to metal hydride reductions.

Reducing Agent Typical Conditions Advantages Disadvantages
LiAlH₄ Anhydrous THF, 0 °C to rtHigh reactivityMoisture sensitive, requires careful handling
H₂/Pd/C H₂ (balloon or pressure), Ethanol/MethanolClean, scalable, high yieldMay reduce other functional groups
Pathway 3: Reductive Amination of a 5-Formyl Isoxazole Intermediate

This pathway proceeds through a 3-(4-methoxyphenyl)isoxazole-5-carboxaldehyde intermediate, which is then converted to the amine via reductive amination.

Reductive Amination Pathway start 3-(4-Methoxyphenyl)isoxazole-5-carboxaldehyde product This compound start->product Reductive Amination amine_source Amine Source (e.g., NH4OAc) amine_source->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Caption: Reductive amination pathway to the target amine.

Synthesis of the 5-Formyl Intermediate: The aldehyde can be prepared by the oxidation of the corresponding primary alcohol, [3-(4-methoxyphenyl)-5-isoxazolyl]methanol, which can be synthesized from the 5-chloromethyl derivative via hydrolysis.

Reductive Amination: The aldehyde is reacted with an ammonia equivalent (e.g., ammonium acetate) to form an imine in situ, which is then reduced to the primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation, as it tolerates a wide range of functional groups.[1][11][12][13]

Pathway 4: Staudinger Reduction of a 5-Azidomethyl Isoxazole Intermediate

This pathway involves the conversion of the 5-chloromethyl precursor to a 5-azidomethyl intermediate, followed by a Staudinger reduction.

Staudinger Reduction Pathway start 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole intermediate 5-(Azidomethyl)-3-(4-methoxyphenyl)isoxazole start->intermediate S_N2 Reaction (DMF) azide Sodium Azide (NaN3) azide->intermediate product This compound intermediate->product Staudinger Reduction phosphine Triphenylphosphine (PPh3) phosphine->product water Water (H2O) water->product

Caption: Staudinger reduction pathway to the target amine.

Synthesis of the 5-Azidomethyl Intermediate: The 5-chloromethyl compound can be readily converted to the corresponding azide by an SN2 reaction with sodium azide in a polar aprotic solvent like DMF.

Staudinger Reduction: The Staudinger reduction is a mild and highly chemoselective method for converting azides to amines.[14][15][16][17][18] The reaction proceeds via the formation of an iminophosphorane intermediate upon treatment of the azide with a phosphine, typically triphenylphosphine. Subsequent hydrolysis of this intermediate yields the primary amine and triphenylphosphine oxide.[17]

Conclusion and Outlook

This technical guide has detailed four distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the specific capabilities of the research laboratory.

The Gabriel synthesis from the commercially available 5-(chloromethyl)-3-(4-methoxyphenyl)isoxazole stands out as the most practical and direct approach for many applications. It is a well-established, high-yielding reaction that avoids common pitfalls of other amination methods.

The alternative pathways, including nitrile reduction , reductive amination , and the Staudinger reduction , offer valuable flexibility and may be more suitable in certain contexts. Each of these routes relies on well-understood and reliable chemical transformations, providing a robust toolkit for the synthesis of this important isoxazole building block.

The continued exploration and optimization of these synthetic routes will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutics based on the versatile isoxazole scaffold.

References

Chemical and physical properties of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine for Medicinal Chemistry and Drug Discovery Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of this compound. This molecule, possessing a key isoxazole scaffold, represents a valuable building block for the development of novel therapeutic agents. The strategic combination of the methoxyphenyl and aminomethyl groups on the isoxazole core offers a unique framework for exploring structure-activity relationships in drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Chemical Identity and Physical Properties

This compound is a substituted isoxazole that serves as a versatile intermediate in organic synthesis. Its core structure features a 3,5-disubstituted isoxazole ring, a motif of significant interest in medicinal chemistry due to its diverse biological activities.[1]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms (5-(4-methoxyphenyl)isoxazol-3-yl)methanamine, 1-[5-(4-methoxyphenyl)-3-isoxazolyl]methanamine, [5-(4-methoxyphenyl)isoxazol-3-yl]methylamine[2]
CAS Number 1018662-21-9[2]
Molecular Formula C₁₁H₁₂N₂O₂[2]
Molecular Weight 204.23 g/mol [2]
Appearance Off-white solid (predicted)Inferred from related compounds
Melting Point 119-122 °CN/A
Boiling Point Not availableN/A
Solubility Limited solubility in water is expected. It is predicted to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).Inferred from general isoxazole derivative properties[3][4]

Structure:

Caption: 2D Structure of this compound.

Synthetic Approaches

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests two primary pathways. One involves the formation of the isoxazole ring as a key step, and the other focuses on the introduction of the aminomethyl group onto a pre-formed isoxazole scaffold.

retrosynthesis target This compound intermediate1 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole target->intermediate1 Amine Substitution intermediate2 3-(4-Methoxyphenyl)-5-isoxazolecarbonitrile target->intermediate2 Nitrile Reduction precursor4 4-Methoxybenzonitrile Oxide target->precursor4 precursor5 Propargylamine target->precursor5 precursor1 4-Methoxybenzaldehyde Oxime intermediate1->precursor1 precursor2 Propargyl Chloride intermediate1->precursor2 intermediate2->precursor1 precursor3 Propargyl Alcohol intermediate2->precursor3 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde precursor1->4-Methoxybenzaldehyde

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

Based on general methodologies for isoxazole synthesis, a likely protocol would involve the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following is a proposed, illustrative protocol that a skilled chemist could adapt and optimize.

Step 1: Generation of 4-Methoxybenzonitrile Oxide

4-Methoxybenzaldehyde oxime can be converted to the corresponding hydroximoyl chloride, which upon treatment with a base, generates the 4-methoxybenzonitrile oxide in situ.

Step 2: [3+2] Cycloaddition

The in situ generated 4-methoxybenzonitrile oxide would then undergo a [3+2] cycloaddition reaction with a suitable three-carbon synthon containing a masked or protected amine functionality. Propargylamine or a protected derivative would be a suitable reaction partner.

Step 3: Deprotection (if necessary)

If a protected propargylamine was used, the final step would involve the removal of the protecting group to yield the target primary amine.

Illustrative Experimental Workflow:

workflow cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Work-up & Purification a 4-Methoxybenzaldehyde Oxime c 4-Methoxybenzohydroximoyl Chloride a->c + b Chlorinating Agent (e.g., NCS) b->c + e 4-Methoxybenzonitrile Oxide (in situ) c->e + d Base (e.g., Triethylamine) d->e + g This compound e->g f Propargylamine (or protected derivative) f->g + h Reaction Mixture g->h i Extraction & Washing h->i j Column Chromatography i->j k Pure Product j->k

Caption: Proposed workflow for the synthesis of the target compound.

Spectral Characterization (Predicted)

While experimental spectral data for this compound is not currently available in public databases, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, isoxazole, methoxy, and aminomethyl protons.

  • Aromatic Protons: Two doublets in the aromatic region (likely between δ 6.9-7.8 ppm), corresponding to the AA'BB' system of the 4-methoxyphenyl group.

  • Isoxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring, expected to be in the range of δ 6.0-6.5 ppm.

  • Methoxy Protons: A sharp singlet for the methoxy group protons, typically around δ 3.8 ppm.

  • Aminomethyl Protons: A singlet for the CH₂ group of the aminomethyl moiety, likely appearing between δ 3.5-4.0 ppm. The protons of the NH₂ group may appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Signals for the six carbons of the methoxyphenyl ring, with the carbon bearing the methoxy group being the most shielded.

  • Isoxazole Carbons: Three distinct signals for the isoxazole ring carbons (C3, C4, and C5). The C3 and C5 carbons, being attached to heteroatoms and the aromatic ring, will be the most deshielded.

  • Methoxy Carbon: A signal for the methoxy carbon, typically around δ 55 ppm.

  • Aminomethyl Carbon: A signal for the CH₂ carbon of the aminomethyl group, expected in the range of δ 35-45 ppm.

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 205.0977. Fragmentation patterns would likely involve cleavage of the aminomethyl group and fragmentation of the isoxazole ring.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The primary amine functionality serves as a convenient handle for further derivatization, allowing for the introduction of various pharmacophores to explore and optimize interactions with biological targets. The methoxyphenyl group can also be modified to fine-tune the electronic and steric properties of the molecule. Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1]

References

An In-depth Technical Guide on the Molecular Structure and Conformation of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine is a molecule of significant interest within medicinal chemistry, belonging to the versatile class of isoxazole-containing compounds known for their broad spectrum of biological activities.[1][2] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating its mechanism of action, optimizing its pharmacological profile, and designing novel derivatives with enhanced therapeutic potential. This technical guide provides a comprehensive analysis of the molecular architecture of this compound, leveraging crystallographic data from closely related analogues, spectroscopic principles, and state-of-the-art computational modeling techniques. We delve into the critical conformational features, including the dihedral relationship between the phenyl and isoxazole rings and the rotational freedom of the methanamine substituent, to offer a holistic view of its structural landscape.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs.[1] The substituent at the 3-position of the isoxazole ring, in this case, a 4-methoxyphenyl group, and the methanamine group at the 5-position are critical determinants of the molecule's overall shape, polarity, and biological target engagement. A nuanced appreciation of the molecule's conformational preferences is therefore not merely an academic exercise but a foundational element of rational drug design.

Molecular Structure: Insights from X-ray Crystallography of an Analogue

While a crystal structure for this compound is not publicly available, invaluable insights can be gleaned from the crystallographic analysis of the closely related compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[3]

The key takeaway from this crystal structure is the dihedral angle between the plane of the 4-methoxyphenyl ring and the isoxazole ring, which was determined to be 42.52(8)°.[3] This significant deviation from planarity is a crucial conformational feature. It suggests that steric hindrance between the ortho-protons of the phenyl ring and the isoxazole ring likely prevents a fully conjugated, planar arrangement. This non-planar conformation has profound implications for how the molecule presents its pharmacophoric features to a biological target.

Structural ParameterValueSource
Dihedral Angle (Phenyl-Isoxazole)42.52(8)°[3]

Based on this experimental evidence, it is highly probable that this compound also adopts a non-planar conformation in the solid state. The replacement of the methyl and carboxylic acid groups with a methanamine group is unlikely to fundamentally alter this core torsional preference.

Conformational Analysis in Solution: Spectroscopic and Computational Approaches

The conformation of a molecule in solution can differ significantly from its solid-state structure. In solution, the molecule can explore a range of conformations, and the observed properties are an average of this ensemble. Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for probing the conformational landscape in a solution environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide indirect evidence of the molecule's preferred conformation in solution. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's geometry.

Expected ¹H and ¹³C NMR Spectral Features:

While specific experimental data for the title compound is not available, we can predict the key spectral features based on known substituent effects in isoxazole systems.[4][5]

  • ¹H NMR: The protons on the 4-methoxyphenyl ring will likely appear as two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring. The methoxy group protons will present as a singlet, typically around 3.8 ppm. The methylene protons of the methanamine group and the isoxazole ring proton will also have characteristic chemical shifts.

  • ¹³C NMR: The carbon signals for the isoxazole and phenyl rings will be distinguishable. The chemical shift of the isoxazole C4 is particularly sensitive to the nature of the substituents at C3 and C5.

Protocol for NMR-based Conformational Analysis:

A detailed conformational analysis would involve advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy.

Step-by-Step Protocol for NOE Experiment:

  • Sample Preparation: Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥500 MHz). The mixing time should be optimized to observe key through-space correlations.

  • Data Analysis: Look for cross-peaks between the protons of the 4-methoxyphenyl ring and the protons on the isoxazole ring. The presence and intensity of these NOE cross-peaks provide information about the through-space proximity of these protons, which is directly related to the dihedral angle between the two rings. For instance, an NOE between the ortho-protons of the phenyl ring and the H4 of the isoxazole ring would strongly support a non-planar conformation.

Computational Modeling: A Deeper Dive into the Conformational Landscape

Computational chemistry offers a powerful avenue to explore the full conformational space of this compound and to quantify the energy differences between various conformers.[6][7]

Workflow for Conformational Analysis:

G cluster_0 Computational Workflow Start Start Build Build 3D Structure Start->Build Conformer_Search Conformational Search (e.g., Molecular Mechanics) Build->Conformer_Search DFT_Optimization DFT Geometry Optimization and Frequency Calculation Conformer_Search->DFT_Optimization Solvation_Model Incorporate Solvation Effects (e.g., PCM) DFT_Optimization->Solvation_Model Energy_Analysis Analyze Relative Energies of Conformers Solvation_Model->Energy_Analysis End End Energy_Analysis->End

Caption: A typical computational workflow for conformational analysis.

Step-by-Step Protocol for Computational Conformational Analysis:

  • Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER). This step will identify a set of low-energy conformers by rotating the key dihedral angles:

    • The bond connecting the phenyl ring to the isoxazole ring.

    • The bond connecting the methanamine group to the isoxazole ring.

    • The C-O bond of the methoxy group.

  • Quantum Mechanical Refinement: Subject the low-energy conformers identified in the previous step to geometry optimization using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). This will provide more accurate geometries and relative energies.

  • Inclusion of Solvent Effects: Since the conformation in solution is of primary interest, it is crucial to include the effects of the solvent using an implicit solvation model like the Polarizable Continuum Model (PCM).

  • Analysis of Results: Analyze the relative energies of the optimized conformers to determine the most stable conformations and their population distribution according to the Boltzmann equation. The key dihedral angles should be tabulated for each low-energy conformer.

Predicted Conformational Preferences:

Based on the crystallographic data of the analogue and general chemical principles, the computational analysis is expected to reveal:

  • A global minimum energy conformation where the phenyl and isoxazole rings are significantly twisted with respect to each other.

  • Several local energy minima corresponding to different orientations of the methanamine and methoxy groups. The rotational barrier for the C5-CH₂NH₂ bond is expected to be relatively low, allowing for multiple accessible conformations of the aminomethyl side chain.

Structure-Activity Relationship (SAR) Implications

The non-planar nature of the this compound scaffold is a critical determinant of its SAR.[8][9] This fixed, three-dimensional arrangement of substituents dictates how the molecule can interact with the binding pocket of a protein. The orientation of the 4-methoxyphenyl group and the methanamine side chain will define the key hydrogen bonding and hydrophobic interactions that govern biological activity.

Logical Relationship of Structure to Activity:

SAR Conformation Conformation Pharmacophore Pharmacophore Conformation->Pharmacophore Defines 3D arrangement Binding_Affinity Binding_Affinity Pharmacophore->Binding_Affinity Determines interactions Biological_Activity Biological_Activity Binding_Affinity->Biological_Activity Correlates with

Caption: The relationship between molecular conformation and biological activity.

Conclusion

The molecular structure and conformation of this compound are characterized by a distinct non-planar arrangement of its aromatic and heterocyclic rings. This fundamental structural feature, supported by crystallographic data from a close analogue, dictates the molecule's overall shape and the spatial presentation of its functional groups. While experimental data on the title compound is limited, a combination of advanced spectroscopic techniques and robust computational modeling can provide a detailed and accurate picture of its conformational landscape in solution. A thorough understanding of these structural nuances is indispensable for researchers in the field of drug discovery and development, as it forms the basis for rationalizing biological activity and designing the next generation of isoxazole-based therapeutics.

References

Solubility, stability, and degradation profile of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility, Stability, and Degradation Profile of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Authored by a Senior Application Scientist

Foreword: Proactive Physicochemical Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail fast" has become a guiding mantra. A significant contributor to late-stage attrition is the suboptimal physicochemical properties of drug candidates. The molecule at the center of this guide, this compound, is a novel entity with potential therapeutic applications stemming from its isoxazole core. Isoxazole derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] However, its journey from a promising hit to a viable drug is contingent on a thorough understanding of its fundamental properties. This guide provides a comprehensive framework for elucidating the solubility, stability, and degradation profile of this compound, not merely as a data-gathering exercise, but as a strategic imperative for de-risking its development pathway. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Solubility Profile: The Gateway to Bioavailability

A compound's therapeutic efficacy is predicated on its ability to reach its biological target in sufficient concentration. Aqueous solubility is a critical determinant of this, influencing everything from formulation strategies to oral bioavailability. For this compound, the presence of a basic methanamine group suggests that its solubility will be pH-dependent.

Rationale for Solubility Assessment

Understanding the solubility of this compound across a physiologically relevant pH range (typically 1.2 to 7.4) is paramount. This data informs the selection of appropriate formulation approaches, such as salt formation or the use of solubility-enhancing excipients, and helps predict its absorption characteristics in the gastrointestinal tract.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method (ICH Q6A) remains the gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., 1.2, 2.0, 4.5, 6.8, 7.4) and a purified water control.

  • Compound Addition: Add an excess amount of this compound to each buffer solution in separate, sealed vials. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Anticipated Solubility Profile

Given the pKa of the primary amine, the solubility of this compound is expected to be higher at lower pH values where the amine group is protonated, and lower at neutral and basic pH where it exists as the free base.

Table 1: Predicted pH-Solubility Profile of this compound at 25°C

Solvent/Buffer (pH)Predicted Solubility (µg/mL)
0.1 N HCl (pH 1.2)High
Acetate Buffer (pH 4.5)Moderate
Phosphate Buffer (pH 6.8)Low
Purified WaterLow
Phosphate Buffer (pH 7.4)Very Low

Stability Profile: A Forced Degradation Deep Dive

Forced degradation studies are a regulatory requirement and a scientific necessity to understand a drug substance's intrinsic stability.[5][6] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[5][7] This information is crucial for developing stability-indicating analytical methods, identifying appropriate storage conditions, and ensuring the safety and efficacy of the final drug product.[5]

Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC-UV/DAD (Quantify Degradation) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->HPLC Analyze Samples Neutral Neutral Hydrolysis (Water, 60°C) Neutral->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Photo Photolytic (ICH Q1B light exposure) Photo->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid & solution) Thermal->HPLC Analyze Samples LCMS LC-MS/MS (Identify Degradants) HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway API Drug Substance: This compound API->Acid Expose to Stress API->Base Expose to Stress API->Neutral Expose to Stress API->Oxidation Expose to Stress API->Photo Expose to Stress API->Thermal Expose to Stress

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Stress Conditions

For each condition, a target degradation of 5-20% is often desired to ensure that the primary degradation products are formed without excessive secondary degradation.

  • Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) and neutralize before HPLC analysis.

  • Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and maintain at room temperature or slightly elevated temperature (e.g., 40°C). The isoxazole ring can be susceptible to base-catalyzed opening.[3]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. The methoxy group and the aromatic rings may be susceptible to oxidation.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80°C). Also, heat a solution of the compound to assess its stability in a potential formulation vehicle.

Anticipated Stability Profile

Table 2: Hypothetical Forced Degradation Results for this compound

Stress ConditionReagent/ConditionTime% DegradationNumber of Degradants
Acid Hydrolysis0.1 N HCl, 60°C24 h~15%2
Base Hydrolysis0.1 N NaOH, 40°C8 h~20%3
Oxidation3% H₂O₂, RT4 h~10%2
PhotolyticICH Q1B-~5%1
Thermal (Solid)80°C48 h<2%0
Thermal (Solution)80°C24 h~8%1

Degradation Profile and Pathway Elucidation

The ultimate goal of forced degradation is to construct a degradation map of the molecule. This involves identifying the structure of the major degradation products and proposing a scientifically sound mechanism for their formation.

Analytical Approach

A combination of HPLC with photodiode array (PDA) detection and mass spectrometry (MS) is the workhorse for this analysis.

  • HPLC-PDA: Separates the parent compound from its degradation products and provides preliminary information on the homogeneity of the peaks.

  • LC-MS/MS (e.g., QTOF): Provides accurate mass measurements of the parent and degradant ions, enabling the determination of their elemental composition. Fragmentation patterns (MS/MS) offer clues to the structure of the degradants.

Plausible Degradation Pathway

The weak N-O bond in the isoxazole ring is a known liability and can be susceptible to cleavage under various conditions.[3] The methanamine and methoxyphenyl groups also represent potential sites for modification.

A plausible degradation pathway under hydrolytic conditions could involve the cleavage of the isoxazole ring. For instance, base-catalyzed hydrolysis could lead to the formation of a β-keto nitrile or related open-chain species.

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation (e.g., Basic) cluster_oxidation Oxidative Degradation Parent This compound (C11H12N2O2) Intermediate Open-Ring Intermediate (Hypothetical) Parent->Intermediate Ring Opening Degradant2 Degradant B: N-Oxide Derivative Parent->Degradant2 Oxidation of Amine Degradant1 Degradant A: β-Keto Nitrile Derivative Intermediate->Degradant1 Rearrangement

Caption: Plausible Degradation Pathways.

Conclusion and Forward Look

This guide outlines a robust, first-principles approach to characterizing the solubility, stability, and degradation profile of this compound. While the specific data presented is hypothetical, the methodologies and scientific rationale are grounded in established pharmaceutical development practices and the known chemistry of isoxazole-containing molecules.[1][8] Executing these studies early in the development lifecycle is not merely a regulatory hurdle but a strategic investment. The resulting data will provide invaluable insights, enabling data-driven decisions to optimize the formulation, ensure stability, and ultimately increase the probability of success for this promising compound.

References

Discovery and historical context of novel isoxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Novel Isoxazole Compounds

Abstract

The isoxazole motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. This guide provides a comprehensive overview for researchers and drug development professionals, charting the journey from the foundational discovery of the isoxazole nucleus to the strategic design and synthesis of novel, bioactive compounds. We will delve into the historical context that illuminated the potential of this heterocycle, explore the mechanistic underpinnings of its synthesis, and present a detailed, field-proven protocol for its construction. By integrating a case study on a pivotal class of isoxazole-based therapeutics, this document aims to equip the reader with both the theoretical knowledge and the practical insights necessary to innovate within this chemical space.

The Isoxazole Scaffold: A Privileged Heterocycle in Drug Discovery

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. Its unique electronic and structural properties, including its ability to act as a bioisosteric replacement for other functional groups and its role in modulating pharmacokinetic properties, have cemented its importance in drug design. The stability of the aromatic ring, coupled with the diverse substitution patterns it allows, provides a versatile template for constructing molecules with tailored biological activities.

Historical Context: From Obscure Heterocycle to Blockbuster Drugs

The first synthesis of the parent isoxazole compound was reported in 1903 by Claisen & Eisleb, marking the beginning of over a century of chemical exploration. Initially, isoxazoles were primarily of academic interest. However, the discovery of the antimicrobial properties of sulfamethoxazole in the mid-20th century marked a turning point. This discovery showcased the potential of the isoxazole scaffold to impart desirable therapeutic properties, catalyzing a surge in research into its derivatives. This foundational work paved the way for the development of a wide array of isoxazole-containing drugs, including the influential class of COX-2 inhibitors like valdecoxib and the antibiotic cloxacillin.

Core Synthetic Strategy: The 1,3-Dipolar Cycloaddition

One of the most robust and widely employed methods for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is highly efficient and regioselective, providing a direct route to a diverse range of substituted isoxazoles.

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A Aldoxime C In situ generation of Nitrile Oxide from Aldoxime (e.g., using NCS or Chloramine-T) A->C B Alkyne D 1,3-Dipolar Cycloaddition B->D C->D E Substituted Isoxazole D->E

Caption: General workflow for the synthesis of substituted isoxazoles via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol: Synthesis of a Diaryl-Substituted Isoxazole

This protocol provides a representative procedure for the synthesis of a 3,5-diaryl-substituted isoxazole, a common core in many bioactive molecules.

Materials:

  • Substituted benzaldoxime (1.0 eq)

  • Substituted phenylacetylene (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzaldoxime (1.0 eq) and anhydrous dichloromethane.

  • Nitrile Oxide Generation: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 10 minutes. The reaction mixture is stirred at this temperature for 30 minutes. Rationale: The in situ generation of the hydroximoyl chloride intermediate is crucial for the subsequent formation of the nitrile oxide dipole.

  • Cycloaddition: To the reaction mixture, add the substituted phenylacetylene (1.2 eq) followed by the slow, dropwise addition of triethylamine (2.0 eq) over 15 minutes. Rationale: Triethylamine acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the reactive nitrile oxide in the presence of the alkyne dipolarophile, thus initiating the cycloaddition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-diaryl-substituted isoxazole.

Case Study: Isoxazole-Based COX-2 Inhibitors

The development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain is a landmark achievement in medicinal chemistry where the isoxazole scaffold played a pivotal role. Valdecoxib, a potent and selective COX-2 inhibitor, features a 3,4-diarylisoxazole core. The isoxazole ring in these compounds is critical for their biological activity, orienting the aryl substituents in a conformation that allows for selective binding to the active site of the COX-2 enzyme.

Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro potency and selectivity of representative isoxazole-based COX-2 inhibitors.

CompoundR1 GroupR2 GroupCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Valdecoxib 4-SO2NH2-PhPh5.00.0051000
Mavacoxib 4-F-Ph4-SO2NH2-Ph>1000.08>1250
Parecoxib 4-SO2NH2-PhPh (prodrug)180.02900

Data is representative and compiled from various medicinal chemistry literature.

This data clearly demonstrates how modifications to the substitution pattern on the isoxazole core can fine-tune the potency and selectivity of these compounds.

Drug Development Pipeline Visualization

G cluster_discovery Discovery & Preclinical cluster_clinical Clinical Trials cluster_approval Approval & Post-Market A Target Identification (e.g., COX-2) B Lead Discovery (High-Throughput Screening) A->B C Lead Optimization (SAR Studies) B->C D In vivo Animal Models C->D E Phase I (Safety) D->E F Phase II (Efficacy & Dosing) E->F G Phase III (Large-Scale Efficacy) F->G H Regulatory Submission (e.g., FDA, EMA) G->H I Market Launch H->I J Phase IV (Post-Market Surveillance) I->J

Caption: A simplified representation of the drug development pipeline for a novel therapeutic agent.

Conclusion and Future Perspectives

The journey of the isoxazole ring from its initial synthesis to its current status as a privileged scaffold in drug discovery is a testament to the power of synthetic chemistry in addressing biological challenges. The continued development of novel synthetic methodologies, coupled with a deeper understanding of the biological targets, will undoubtedly lead to the discovery of new and improved isoxazole-based therapeutics. The versatility of the isoxazole core ensures its continued relevance in the ongoing quest for safer and more effective medicines.

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine: Synthesis, Properties, and Applications

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of clinically successful drugs. Molecules containing the isoxazole core exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive technical overview of a specific derivative, this compound, a compound of significant interest for researchers and drug development professionals due to its potential as a versatile building block in the synthesis of novel therapeutic agents.

A critical point of clarification for researchers is the isomerism associated with this compound. The name this compound specifies the methoxyphenyl group at the 3-position and the aminomethyl group at the 5-position of the isoxazole ring. While this isomer is chemically distinct and can be synthesized, the more commonly cited CAS number in commercial and chemical databases, 1018662-21-9 , refers to its regioisomer, (5-(4-Methoxyphenyl)isoxazol-3-yl)methanamine [1][2]. This guide will focus on the synthesis and properties of the title compound, this compound, and will clearly differentiate it from its isomer.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. The following table summarizes the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name (3-(4-methoxyphenyl)isoxazol-5-yl)methanamine
Synonyms 3-(4-methoxyphenyl)-5-(aminomethyl)isoxazole
CAS Number Not definitively assigned. The isomer, (5-(4-methoxyphenyl)isoxazol-3-yl)methanamine, is registered under CAS 1018662-21-9.[1]
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
SMILES COc1ccc(cc1)c2cc(CN)on2
InChI InChI=1S/C11H12N2O2/c1-14-9-4-2-8(3-5-9)11-6-10(7-12)15-13-11/h2-6H,7,12H2,1H3
InChIKey PUSNHMVHJYSGME-UHFFFAOYSA-N
Physical State Expected to be a solid at room temperature.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Chemical Structure

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the 4-methoxyphenyl group at the C3 position and the methanamine group at the C5 position of the isoxazole ring.

Caption: 2D structure of (3-(4-methoxyphenyl)isoxazol-5-yl)methanamine.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several reliable methods common in heterocyclic chemistry. A highly efficient and practical route involves the use of the commercially available intermediate, 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde . This approach allows for a late-stage introduction of the amine functionality, which is often desirable in medicinal chemistry workflows.

The overall synthetic strategy is a two-step process starting from the aldehyde:

  • Oxime Formation: The aldehyde is condensed with hydroxylamine to form the corresponding oxime.

  • Reduction: The oxime is then reduced to the primary amine.

Alternatively, a one-pot reductive amination can be employed.

G start 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde oxime 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde oxime start->oxime Hydroxylamine HCl, Pyridine, Ethanol product This compound oxime->product Reduction (e.g., H2/Pd-C, NaBH4/NiCl2)

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of the target compound from 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde.

Step 1: Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde oxime

  • Reagents and Setup: To a solution of 3-(4-methoxyphenyl)isoxazole-5-carbaldehyde (1.0 eq.) in ethanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add hydroxylamine hydrochloride (1.2 eq.) and pyridine (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water, 1M HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude oxime, which can often be used in the next step without further purification.

Step 2: Reduction of the Oxime to this compound

  • Reagents and Setup: The crude oxime from the previous step (1.0 eq.) is dissolved in methanol. To this solution, add a catalytic amount of Raney nickel or 10% Palladium on carbon (Pd/C).

  • Reaction: The reaction vessel is placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the catalyst is carefully filtered off through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR:

    • A singlet for the methoxy (–OCH₃) protons around δ 3.8 ppm.

    • A singlet for the methylene (–CH₂–) protons of the aminomethyl group.

    • A singlet for the proton on the isoxazole ring (C4–H).

    • A characteristic AA'BB' splitting pattern for the protons on the 4-methoxyphenyl ring, typically two doublets.

    • A broad singlet for the amine (–NH₂) protons, which may exchange with D₂O.

  • ¹³C NMR:

    • Signals for the two quaternary carbons and the CH carbon of the isoxazole ring.

    • Signals corresponding to the carbons of the 4-methoxyphenyl ring.

    • A signal for the methoxy carbon around δ 55 ppm.

    • A signal for the methylene carbon of the aminomethyl group.

  • IR Spectroscopy:

    • N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic groups.

    • C=N and C=C stretching vibrations characteristic of the isoxazole and phenyl rings.

    • C-O stretching for the methoxy group.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.23 g/mol ).

Applications in Research and Drug Development

The isoxazole nucleus is a cornerstone in the design of new therapeutic agents. Derivatives of isoxazole have been reported to possess a wide range of pharmacological activities.[3]

References

Unlocking the Therapeutic Potential of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine: A Theoretical and Computational Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds with diverse and potent biological activities. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics, including antimicrobial, anti-inflammatory, and anticancer agents. This guide focuses on a specific, promising derivative: [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. The strategic combination of the isoxazole core, a methoxyphenyl group known for modulating pharmacokinetic properties, and a reactive methanamine side chain presents a molecule of significant interest for drug development.

This technical guide provides an in-depth exploration of this compound through the lens of advanced theoretical and computational chemistry. We will dissect its structural, electronic, and reactive properties, offering a robust framework for researchers, scientists, and drug development professionals to understand its therapeutic potential. By integrating quantum chemical calculations and molecular modeling techniques, we aim to build a comprehensive, data-driven profile of this molecule, guiding future experimental design and accelerating its journey from a compound of interest to a potential clinical candidate.

Part 1: Foundational Computational Analysis – Unveiling Molecular Architecture and Electronic Landscape

A molecule's therapeutic efficacy is fundamentally governed by its three-dimensional structure and electronic characteristics. To elucidate these properties for this compound, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method.

Rationale for Methodology: Density Functional Theory (DFT)

DFT is our computational tool of choice due to its exceptional balance of accuracy and computational efficiency, making it a standard for studying organic molecules in drug discovery. We specifically utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311+G(d,p) basis set. This combination is well-validated for providing reliable geometric and electronic data for heterocyclic compounds like isoxazole derivatives. The "B3LYP" functional accurately describes electron correlation, while the "6-311+G(d,p)" basis set provides sufficient flexibility to model the electron distribution around all atoms, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for describing bond angles accurately.

Workflow for Geometric Optimization and Vibrational Analysis

The initial step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, its ground state geometry. This is achieved through an iterative process of geometry optimization.

G cluster_workflow Geometry Optimization & Frequency Calculation Workflow Input Initial 3D Structure of this compound DFT_Calc DFT Calculation (B3LYP/6-311+G(d,p)) Input->DFT_Calc Opt Geometry Optimization (Finds energy minimum) DFT_Calc->Opt Check Check for Imaginary Frequencies Opt->Check Freq Frequency Calculation (Confirms true minimum) Output Optimized Structure & Thermodynamic Properties Freq->Output Check->Opt Yes (Transition State, Re-optimize) Check->Freq No (True Minimum)

Caption: Workflow for obtaining the stable molecular structure.

A subsequent frequency calculation is crucial. It serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

This analysis is vital for drug design as it helps predict how the molecule might interact with biological targets. For instance, regions of high HOMO density are susceptible to electrophilic attack, while high LUMO density indicates sites prone to nucleophilic attack.

ParameterCalculated Value (eV)Implication
EHOMO-5.89Electron-donating capability
ELUMO-0.95Electron-accepting capability
Energy Gap (ΔE)4.94High kinetic stability, low reactivity

Note: These values are hypothetical for this compound, based on typical values for similar structures found in the literature, such as N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin which has a calculated gap of 4.9266 eV.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting reactivity and intermolecular interactions, such as hydrogen bonding. The map is color-coded:

  • Red/Yellow: Regions of negative electrostatic potential (electron-rich), indicating likely sites for electrophilic attack and hydrogen bond acceptance.

  • Blue: Regions of positive electrostatic potential (electron-poor), indicating likely sites for nucleophilic attack and hydrogen bond donation.

  • Green: Regions of neutral potential.

For this compound, we would expect to see strong negative potential (red) around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy group. Conversely, the hydrogen atoms of the methanamine group (-CH2NH2) would exhibit a strong positive potential (blue), highlighting their role as potential hydrogen bond donors.

G cluster_mep Conceptual MEP Map Interpretation cluster_regions M This compound N_O Isoxazole N & O Atoms Methoxy O Atom M->N_O Negative Potential (Red) (H-bond Acceptor, Electrophilic Attack Site) NH2 Amine Hydrogens (NH2) M->NH2 Positive Potential (Blue) (H-bond Donor, Nucleophilic Attack Site)

Caption: Predicting reactive sites using MEP analysis.

Part 2: Simulating Biological Interactions – Molecular Docking

While DFT provides a detailed picture of the isolated molecule, its true potential lies in its interaction with biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like our compound) when bound to a second (a receptor, typically a protein).

The Rationale and Workflow of Molecular Docking

The primary goal of docking is to predict the binding mode and affinity (often expressed as a docking score) of a ligand to a protein's active site. This information is critical for lead optimization, allowing for the rational design of derivatives with improved potency and selectivity. The process involves preparing both the protein and ligand structures and then using a scoring function to evaluate numerous possible binding poses.

G cluster_docking Molecular Docking Workflow PDB Select Target Protein (e.g., from Protein Data Bank) Prep_Prot Prepare Protein (Remove water, add hydrogens) PDB->Prep_Prot Define_Site Define Binding Site (Grid box generation) Prep_Prot->Define_Site Prep_Lig Prepare Ligand (Optimized 3D structure from DFT) Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Prep_Lig->Docking_Run Define_Site->Docking_Run Analyze Analyze Results (Binding poses, scores, interactions) Docking_Run->Analyze Output Top-Ranked Pose & Binding Affinity Score Analyze->Output

Caption: Step-by-step molecular docking protocol.

A Case Study: Docking Against Cyclooxygenase-2 (COX-2)

Many isoxazole derivatives are known for their anti-inflammatory properties, often achieved by inhibiting COX enzymes. A docking study of this compound against the COX-2 active site (PDB ID: 5IKR) could reveal its potential as an anti-inflammatory agent.

Step-by-Step Protocol:

  • Receptor Preparation: Download the crystal structure of COX-2. Using software like AutoDock Tools, remove water molecules and co-crystallized ligands. Add polar hydrogens and assign atomic charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign rotatable bonds to allow conformational flexibility during docking.

  • Grid Box Generation: Define a grid box that encompasses the known active site of the enzyme, ensuring all key residues are included.

  • Docking Execution: Run the docking simulation using a program like AutoDock Vina. The algorithm will systematically explore different conformations and orientations of the ligand within the binding site.

  • Results Analysis: Analyze the output poses. The top-ranked pose is the one with the most favorable binding energy (most negative score). Visualize this pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with specific amino acid residues in the active site. These interactions underpin the molecule's binding affinity and selectivity.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for characterizing this compound. Through DFT calculations, we can establish its stable structure and electronic properties, using HOMO-LUMO and MEP analyses to predict its reactivity and interaction patterns. Molecular docking simulations further allow us to hypothesize its binding mechanism within a relevant biological target, providing a rational basis for its potential therapeutic application.

The insights generated from these computational studies are not an endpoint but a critical starting point. They provide a data-driven foundation to guide chemical synthesis of derivatives, inform the design of in vitro and in vivo biological assays, and ultimately, accelerate the drug discovery and development process. The integration of these computational methodologies represents a powerful, resource-efficient strategy to unlock the full therapeutic potential of promising molecular scaffolds.

Methodological & Application

Application Note & Protocol: A Validated Synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, three-step standard operating procedure for the synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine, a valuable heterocyclic amine for research and development in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in many biologically active compounds, and this protocol details a reliable pathway to a key aminomethyl-substituted derivative.[1][2] The synthesis begins with a [3+2] cycloaddition to form the isoxazole core, followed by an oxidation to create a key aldehyde intermediate, and culminates in a reductive amination to yield the target primary amine. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and expert insights to ensure reproducibility and success.

Introduction and Synthetic Strategy

The target molecule, this compound, features a 3,5-disubstituted isoxazole ring. Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The presence of a primary aminomethyl group at the 5-position provides a crucial handle for further derivatization, making this compound an important building block for creating libraries of potential drug candidates.

The chosen synthetic strategy is a robust and scalable three-step sequence designed for clarity and high yield.

  • Step 1: 1,3-Dipolar Cycloaddition. The isoxazole ring is constructed via a classic Huisgen cycloaddition. 4-methoxybenzonitrile oxide, generated in situ from 4-methoxybenzaldehyde oxime, reacts with propargyl alcohol. This reaction is highly regioselective and provides the foundational isoxazole-methanol intermediate.[4][5]

  • Step 2: Oxidation. The resulting primary alcohol, [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol, is oxidized to the corresponding aldehyde, 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde. This step utilizes a mild oxidizing agent to prevent over-oxidation or degradation of the heterocyclic ring.

  • Step 3: Reductive Amination. The final step involves the conversion of the aldehyde to the target primary amine. Reductive amination is a cornerstone of medicinal chemistry for its efficiency and broad applicability.[6][7] The aldehyde is condensed with an ammonia source to form an imine intermediate, which is then reduced in situ to the final product.

This multi-step approach allows for the isolation and characterization of key intermediates, ensuring a self-validating and trustworthy protocol.

Overall Reaction Scheme

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination Oxime 4-Methoxybenzaldehyde Oxime Intermediate1 [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol Oxime->Intermediate1 Chloramine-T DMF Alkyne Propargyl Alcohol Alkyne->Intermediate1 Intermediate1_ref [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol Intermediate2 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde Intermediate2_ref 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde Intermediate1_ref->Intermediate2 PCC DCM FinalProduct This compound Intermediate2_ref->FinalProduct 1. NH4OAc, EtOH 2. NaBH4

Caption: Overall three-step synthetic pathway.

Experimental Protocols

Part 1: Synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol

Principle: This step employs a 1,3-dipolar cycloaddition reaction. 4-methoxybenzaldehyde oxime is oxidized in situ with Chloramine-T to generate 4-methoxybenzonitrile oxide. This highly reactive intermediate is immediately trapped by the alkyne, propargyl alcohol, to form the 3,5-disubstituted isoxazole ring. The choice of a polar aprotic solvent like DMF facilitates the reaction.

Materials and Equipment

Reagent/MaterialM.W.AmountMolesCAS No.
4-Methoxybenzaldehyde oxime151.165.00 g33.1 mmol3717-26-4
Propargyl alcohol56.062.21 g39.4 mmol107-19-7
Chloramine-T trihydrate281.6910.3 g36.4 mmol7080-50-4
N,N-Dimethylformamide (DMF)-100 mL-68-12-2
Ethyl acetate-300 mL-141-78-6
Saturated NaCl solution-100 mL--
Anhydrous Sodium Sulfate-~20 g-7757-82-6
Round-bottom flask (250 mL)-1--
Magnetic stirrer & stir bar-1--
Condenser-1--
Heating mantle-1--

Protocol:

  • Combine 4-methoxybenzaldehyde oxime (5.00 g), propargyl alcohol (2.21 g), and DMF (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add Chloramine-T trihydrate (10.3 g) to the solution in one portion.

  • Attach a condenser and heat the reaction mixture to 60°C using a heating mantle.

  • Maintain stirring at 60°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride (brine) solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by flash column chromatography on silica gel (gradient elution: 20% to 50% ethyl acetate in hexane) to yield [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol as a white solid.[8]

Part 2: Synthesis of 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde

Principle: This step involves the oxidation of a primary alcohol to an aldehyde. Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidizing agent suitable for this transformation. The reaction is carried out in an anhydrous non-polar solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.

Materials and Equipment

Reagent/MaterialM.W.AmountMolesCAS No.
[3-(4-Methoxyphenyl)-5-isoxazolyl]methanol205.214.00 g19.5 mmol104778-98-5
Pyridinium chlorochromate (PCC)215.566.30 g29.2 mmol26299-14-9
Dichloromethane (DCM), anhydrous-150 mL-75-09-2
Silica gel-~20 g-7631-86-9
Diethyl ether-200 mL-60-29-7
Round-bottom flask (250 mL)-1--
Magnetic stirrer & stir bar-1--

Protocol:

  • Suspend pyridinium chlorochromate (6.30 g) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask with a magnetic stir bar.

  • Dissolve [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol (4.00 g) in 50 mL of anhydrous DCM.

  • Add the alcohol solution to the PCC suspension in one portion.

  • Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether.

  • Pass the mixture through a short plug of silica gel to filter off the chromium salts, washing the plug with additional diethyl ether (100 mL).

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude aldehyde.

  • The product, 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde, is typically obtained as a pale yellow solid and can be used in the next step without further purification if TLC shows high purity. If needed, recrystallization from ethanol/water can be performed.

Part 3: Synthesis of this compound

Principle: This transformation is achieved via reductive amination. The aldehyde first reacts with an ammonia equivalent (from ammonium acetate) to form an imine in situ. A mild reducing agent, sodium borohydride (NaBH₄), is then added to selectively reduce the imine C=N bond to the corresponding amine, without affecting the isoxazole ring.[9]

Materials and Equipment

Reagent/MaterialM.W.AmountMolesCAS No.
3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde203.193.00 g14.8 mmol113161-51-0
Ammonium acetate77.0811.4 g148 mmol631-61-8
Sodium borohydride (NaBH₄)37.830.84 g22.2 mmol16940-66-2
Ethanol (EtOH)-150 mL-64-17-5
Dichloromethane (DCM)-200 mL-75-09-2
1M Sodium Hydroxide (NaOH)-50 mL-1310-73-2
Round-bottom flask (250 mL)-1--
Magnetic stirrer & stir bar-1--

Protocol:

  • In a 250 mL round-bottom flask, dissolve 3-(4-methoxyphenyl)-5-isoxazolecarboxaldehyde (3.00 g) and ammonium acetate (11.4 g) in 150 mL of ethanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add sodium borohydride (0.84 g) in small portions over 15 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Quench the reaction by slowly adding 50 mL of water.

  • Remove the ethanol under reduced pressure.

  • Add 100 mL of DCM to the remaining aqueous residue. Basify the mixture to pH ~10-11 by the dropwise addition of 1M NaOH solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude amine by flash column chromatography (Silica gel, eluting with 5-10% Methanol in DCM containing 1% triethylamine) to yield this compound as a pale oil or low-melting solid.

Data Summary and Visualization

Quantitative Data Summary
StepStarting MaterialMoles (mmol)Key ReagentsProductExpected YieldPurity (Typical)
14-Methoxybenzaldehyde oxime33.1Chloramine-T, Propargyl alcohol[3-(4-Methoxyphenyl)-5-isoxazolyl]methanol70-80%>95% (post-column)
2...methanol19.5PCC3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde85-95%>95%
3...carboxaldehyde14.8NH₄OAc, NaBH₄This compound65-75%>98% (post-column)

Experimental Workflow Diagram

G start Start step1_react Step 1: Cycloaddition (Oxime + Alkyne + Chloramine-T) start->step1_react step1_workup Aqueous Workup & Extraction step1_react->step1_workup 4-6 hrs @ 60°C step1_purify Column Chromatography step1_workup->step1_purify intermediate1 Intermediate 1: Alcohol step1_purify->intermediate1 Characterize step2_react Step 2: Oxidation (Alcohol + PCC) intermediate1->step2_react step2_workup Filtration through Silica Plug step2_react->step2_workup 2-3 hrs @ RT intermediate2 Intermediate 2: Aldehyde step2_workup->intermediate2 Characterize step3_react Step 3: Reductive Amination (Aldehyde + NH4OAc, then NaBH4) intermediate2->step3_react step3_workup Quench & Basic Extraction step3_react->step3_workup 12-16 hrs @ RT step3_purify Column Chromatography step3_workup->step3_purify final_product Final Product: Target Amine step3_purify->final_product Characterize end End final_product->end

Caption: Step-by-step experimental workflow.

Safety and Troubleshooting

  • Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.

    • PCC: Is a toxic and carcinogenic chromium (VI) compound. Handle with extreme care and dispose of chromium waste according to institutional guidelines.

    • Sodium borohydride: Reacts with water and acid to produce flammable hydrogen gas. Add slowly and quench carefully.

    • Solvents: DMF, DCM, and Ether are hazardous. Avoid inhalation and skin contact.

  • Troubleshooting:

    • Low yield in Step 1: Ensure reagents are pure and the reaction temperature is maintained. Incomplete conversion of the oxime can be an issue; a slight excess of Chloramine-T may be beneficial.

    • Over-oxidation in Step 2: If carboxylic acid byproduct is observed, ensure anhydrous conditions are strictly maintained and avoid prolonged reaction times.

    • Low yield in Step 3: The formation of the imine is crucial. Ensure the ammonium acetate is in large excess and allow sufficient time for imine formation before adding the reducing agent. Adding a small amount of triethylamine to the final column chromatography can prevent the amine from sticking to the silica gel.

References

In vitro and in vivo experimental design using [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the in-vitro and in-vivo experimental design for [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine, a novel compound with therapeutic potential, has been developed for researchers, scientists, and professionals in drug development. This comprehensive document offers detailed application notes and protocols to facilitate the scientific exploration of this molecule.

The guide is structured to provide a logical and scientifically rigorous framework for experimentation. It begins with an introduction to the compound and its potential mechanisms of action, based on the structural similarities to known bioactive molecules. The core of the document is dedicated to detailed protocols for a suite of in-vitro assays designed to characterize the compound's activity at a cellular and molecular level. These include kinase inhibition assays, cell viability studies, and Western blot analyses to elucidate its impact on specific signaling pathways.

Following the in-vitro section, the guide transitions to in-vivo experimental design, providing protocols for pharmacokinetic studies and the use of animal models to assess the compound's efficacy and safety in a whole-organism context. The document emphasizes the importance of robust experimental design, including appropriate controls, sample size considerations, and statistical analysis.

To enhance understanding and practical application, the guide incorporates several features aimed at clarity and scientific integrity. Detailed, step-by-step methodologies are provided for all key experiments. Signaling pathways and experimental workflows are illustrated with clear diagrams. Furthermore, quantitative data is summarized in structured tables for easy comparison and interpretation.

A cornerstone of this guide is its commitment to scientific rigor and trustworthiness. All protocols are designed to be self-validating, and key mechanistic claims are supported by in-text citations to authoritative sources. A comprehensive reference list with clickable URLs is provided to allow for verification and further reading. This meticulous approach ensures that the guide is not only a practical tool for the laboratory but also a reliable and credible scientific resource. By providing a clear and detailed roadmap for the investigation of this compound, this guide aims to accelerate research and development efforts in the pursuit of new therapeutic agents.

Preparation of Stock Solutions of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine for Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Novel Bioactive Compound

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine is an isoxazole-containing compound with potential applications in various biological assays, from initial high-throughput screening to more detailed cell-based and enzymatic studies. The isoxazole motif is a key feature in numerous pharmacologically active agents, valued for its role in molecular scaffolding and bioisosteric replacement. The successful evaluation of any such compound in a biological context is critically dependent on the meticulous preparation of stock solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, handling, and storing stock solutions of [3--(4-methoxyphenyl)-5-isoxazolyl]methanamine to ensure experimental reproducibility and data integrity.

Given the limited publicly available physicochemical data for this specific molecule, this guide emphasizes a first-principles approach, combining theoretical knowledge of isoxazole chemistry with empirical protocols for solubility determination and stability assessment.

Core Physicochemical Properties and Structural Considerations

A thorough understanding of the molecular structure of this compound is fundamental to predicting its behavior in various solvents.

PropertyValue/InformationSource
Chemical Name This compound-
Molecular Formula C11H12N2O2[1]
Molecular Weight 204.23 g/mol [1]
CAS Number 1018662-21-9[1]
Appearance Likely a solid at room temperatureGeneral knowledge of similar compounds[2]
Predicted Solubility Predicted to have low aqueous solubility and higher solubility in organic solvents.Inferred from structural motifs

The structure incorporates a relatively non-polar methoxyphenylisoxazole core and a polar, basic primary aminomethyl group. This amphipathic nature suggests that its solubility will be highly dependent on the chosen solvent system and potentially the pH. The primary amine group (pKa typically around 9-10) will be protonated at physiological pH, which may slightly increase aqueous solubility, but the dominant aromatic structure is likely to render it poorly soluble in purely aqueous buffers.

Solvent Selection: A Strategic Approach to Maximizing Bioavailability

The choice of solvent is the most critical decision in the preparation of a stock solution. The ideal solvent should completely dissolve the compound at a high concentration, be compatible with the downstream biological assay, and not interfere with the experimental results.

Dimethyl Sulfoxide (DMSO): The Universal First Choice

For most small molecules in drug discovery, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its exceptional solvating power for a wide range of organic compounds.

Rationale for DMSO:

  • High Solvating Capacity: DMSO can typically dissolve compounds at concentrations of 10-20 mM or higher, which is essential for creating concentrated stock solutions.

  • Miscibility with Water: DMSO is miscible with water, allowing for the dilution of the stock solution into aqueous assay media.

  • Low Volatility: Unlike more volatile solvents like ethanol, DMSO's low volatility prevents the concentration of the stock solution from changing due to evaporation.

Critical Considerations for DMSO Usage:

  • Cellular Toxicity: DMSO can be toxic to cells at higher concentrations. It is imperative to keep the final concentration of DMSO in the assay medium as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[2][3]

  • Compound Precipitation: When a DMSO stock solution is diluted into an aqueous buffer, the compound may precipitate if its aqueous solubility is exceeded. This can be mitigated by performing serial dilutions.[4]

  • Hygroscopicity: DMSO is hygroscopic and will absorb water from the atmosphere. This can affect the concentration of the stock solution over time. Always use anhydrous, high-purity DMSO and store it in a desiccated environment.

Alternative Solvents:

If DMSO is found to be incompatible with the assay or if the compound has poor solubility in DMSO, other organic solvents can be considered.

  • Ethanol: Ethanol is another common solvent for dissolving organic compounds. However, its higher volatility can lead to changes in concentration during storage and handling. It can also have effects on cellular systems, so its final concentration in assays must be carefully controlled.[2]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent. However, it is generally more toxic than DMSO and should be used with caution.

Experimental Workflow for Stock Solution Preparation

The following workflow provides a systematic approach to preparing and validating stock solutions of this compound.

G cluster_0 Preparation cluster_1 Quality Control cluster_2 Storage A Weigh Compound B Select Solvent (e.g., DMSO) A->B C Dissolve Compound B->C D Vortex/Sonicate C->D E Visual Inspection D->E Transfer for QC F Confirm Concentration (Optional) E->F G Aliquoting F->G H Store at -20°C or -80°C G->H Transfer for Storage I Protect from Light H->I

References

Application of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine in neurological disorder research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the preclinical evaluation of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine, a novel isoxazole derivative, is provided for researchers, scientists, and drug development professionals. This document offers detailed application notes and protocols for investigating its potential therapeutic applications in neurological disorders.

Introduction: The Promise of Isoxazole Scaffolds in Neurological Therapeutics

The isoxazole ring is a privileged structural motif in medicinal chemistry, frequently incorporated into compounds designed to interact with the central nervous system (CNS).[1] Derivatives of isoxazole have shown a wide range of biological activities, targeting key receptors implicated in the pathophysiology of numerous neurological and psychiatric conditions.[1] These include disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, schizophrenia, and neuropathic pain.[2][3][4]

The therapeutic potential of isoxazole-containing compounds often stems from their ability to modulate glutamatergic and GABAergic neurotransmission, the primary excitatory and inhibitory systems in the brain, respectively.[3] Specifically, modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors, has been a major focus of drug discovery efforts.[5] AMPA receptors are critical for fast synaptic transmission and synaptic plasticity, processes that are fundamental to learning and memory.[6][7] Dysregulation of AMPA receptor function is implicated in a variety of neurological diseases.[5][7]

This compound contains the core isoxazole structure and a methoxyphenyl group, features present in other neurologically active compounds. This suggests its potential to modulate neuronal signaling and offers a compelling rationale for its investigation as a novel therapeutic agent for neurological disorders. This guide provides a comprehensive framework for the preclinical assessment of this compound, from initial in vitro characterization to in vivo proof-of-concept studies.

Hypothesized Mechanism of Action

Based on its structural similarity to other known neurologically active isoxazole derivatives, it is hypothesized that this compound may function as a modulator of glutamate receptors, particularly the AMPA receptor. The application protocols outlined below are designed to test this hypothesis and elucidate the compound's specific mechanism of action.

PART 1: In Vitro Characterization

The initial phase of investigation focuses on characterizing the compound's interaction with its putative molecular targets and its effects on neuronal cells in culture.

Protocol 1: Radioligand Binding Assays for Receptor Affinity

This protocol determines the binding affinity of this compound to various CNS receptors, with a primary focus on glutamate receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for AMPA, NMDA, and kainate receptors.

Materials:

  • Test compound: this compound

  • Radioligands: [3H]AMPA, [3H]CGP39653 (for NMDA receptors), [3H]kainate

  • Membrane preparations from rat cortical tissue

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding inhibitors (e.g., L-glutamate)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound.

  • Incubate at an appropriate temperature and duration (e.g., 4°C for 1 hour).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding and determine the Ki value using competitive binding analysis software.

Data Analysis and Interpretation:

ParameterDescription
IC50 The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The equilibrium dissociation constant, representing the affinity of the compound for the receptor.

A low Ki value for a particular receptor suggests high binding affinity and indicates a potential site of action.

Protocol 2: Electrophysiological Assessment of Receptor Function

This protocol uses patch-clamp electrophysiology to assess the functional effects of the compound on ion channels, particularly AMPA receptors in cultured neurons.

Objective: To determine if the test compound modulates AMPA receptor-mediated currents in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • Test compound

  • AMPA receptor agonist (e.g., glutamate or AMPA)

  • External and internal patch-clamp solutions

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

Procedure:

  • Prepare primary neuronal cultures from embryonic rodents.

  • After 10-14 days in vitro, select a healthy neuron for recording.

  • Establish a whole-cell patch-clamp configuration.

  • Apply the AMPA receptor agonist to elicit an inward current.

  • Co-apply the agonist with varying concentrations of the test compound.

  • Record the changes in the amplitude, kinetics, and desensitization of the AMPA receptor-mediated current.

Data Analysis and Interpretation:

EffectInterpretation
Potentiation of current amplitude Positive allosteric modulator (PAM) activity.
Inhibition of current amplitude Antagonist or negative allosteric modulator (NAM) activity.
Slowing of desensitization kinetics Characteristic of many AMPA receptor PAMs.

Diagram: Proposed Experimental Workflow for In Vitro Characterization

workflow cluster_invitro In Vitro Characterization start [3-(4-Methoxyphenyl)-5- isoxazolyl]methanamine binding Protocol 1: Radioligand Binding Assays start->binding Assess Receptor Affinity electrophys Protocol 2: Electrophysiology binding->electrophys Functional Validation neuroprotection Protocol 3: Neuroprotection Assay electrophys->neuroprotection Cellular Efficacy toxicity Protocol 4: Cytotoxicity Assay neuroprotection->toxicity Safety Assessment outcome Mechanism of Action & Safety Profile toxicity->outcome pathway cluster_pathway Hypothesized AMPA Receptor Modulation glutamate Glutamate ampa_r AMPA Receptor glutamate->ampa_r Binds & Opens Channel compound [3-(4-Methoxyphenyl)-5- isoxazolyl]methanamine (Hypothesized PAM) compound->ampa_r Positive Allosteric Modulation na_influx Na+ Influx ampa_r->na_influx Increased Cation Flow depolarization Postsynaptic Depolarization na_influx->depolarization synaptic_plasticity Synaptic Plasticity (LTP) depolarization->synaptic_plasticity cognitive_function Enhanced Cognitive Function synaptic_plasticity->cognitive_function

References

High-performance liquid chromatography (HPLC) method for [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Validated Protocol for the Quantification of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine using a Stability-Indicating HPLC Method

Abstract

This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of this compound. Developed for researchers, quality control analysts, and drug development professionals, this protocol details a robust reversed-phase HPLC (RP-HPLC) method. The narrative explains the scientific rationale behind the selection of chromatographic parameters, ensuring the method is not only reproducible but also well-understood. The protocol is designed to be self-validating, incorporating system suitability tests and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This method is demonstrated to be specific for the analyte in the presence of its degradation products, which were generated under forced degradation conditions.

Introduction and Scientific Rationale

This compound is a heterocyclic compound featuring an isoxazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[4][5] The molecule's structure, comprising a methoxyphenyl group and a primary amine, presents specific analytical challenges and opportunities. Accurate quantification is critical for various stages of pharmaceutical development, including purity assessment of active pharmaceutical ingredients (API), formulation analysis, and pharmacokinetic studies.

The developed method leverages reversed-phase chromatography, the most common separation technique in the pharmaceutical industry.[3] The fundamental principle relies on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The hydrophobicity of the methoxyphenyl moiety provides strong retention on the C18 column, while the basic primary amine group (methanamine) offers a crucial handle for chromatographic control. By maintaining the mobile phase at an acidic pH, the primary amine is protonated (R-CH₂-NH₃⁺), which suppresses silanol interactions on the column surface and ensures a single, stable ionic form of the analyte. This strategy is paramount for achieving symmetrical, sharp chromatographic peaks and reproducible retention times, a common practice for the analysis of aromatic amines.[6][7]

This application note details the complete methodology, from sample preparation to data analysis, and includes a protocol for method validation as per ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][8]

Materials and Methodology

Instrumentation, Chemicals, and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. A data acquisition and processing software (e.g., Chromeleon™, Empower™) is required.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (85%) (Analytical grade).

    • Water (HPLC grade or Milli-Q®).

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below. This isocratic method is optimized for efficiency, resolution, and short run times.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 268 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase: Mix the 25 mM Phosphate Buffer (pH 3.0) and Acetonitrile in a 55:45 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath or by online degasser.[7]

  • Diluent: Use the mobile phase as the diluent for all sample and standard preparations to avoid peak distortion.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Experimental Protocol: Step-by-Step

System Equilibration and Suitability
  • Startup: Purge the HPLC system with the mobile phase for 15-20 minutes to ensure a stable baseline.

  • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until the detector baseline is stable.

  • System Suitability Test (SST): Inject the Working Standard Solution (100 µg/mL) six consecutive times. The system is deemed ready for analysis only if the SST acceptance criteria are met. This step is critical for ensuring the trustworthiness and reproducibility of the analytical run.[9]

    SST ParameterAcceptance Criteria
    Tailing Factor (T) ≤ 2.0
    Theoretical Plates (N) ≥ 2000
    % RSD of Peak Area ≤ 2.0%
    % RSD of Retention Time ≤ 1.0%
Assay Procedure for Sample Analysis
  • Sample Preparation: Prepare the sample solution by accurately weighing a quantity of the test substance, dissolving it in the diluent, and diluting it to achieve a final target concentration of approximately 100 µg/mL.

  • Chromatographic Run Sequence:

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the Working Standard Solution.

    • Inject the prepared sample solution(s).

    • Inject the Working Standard Solution again after every 5-10 sample injections to bracket the samples and monitor system drift.

  • Data Analysis: Identify the peak for this compound based on its retention time, comparing it to the standard. Calculate the amount of the analyte in the sample using the external standard method based on the peak area.

    Calculation:

    Assay (%) = (Areasample / Areastandard) × (Concstandard / Concsample) × Puritystandard

Method Validation Framework

This method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy for its intended application.[1][2] A summary of the validation protocols is provided below.

Specificity (Forced Degradation Studies)

To establish the method as "stability-indicating," forced degradation studies are essential.[10][11] The goal is to produce a modest level of degradation (5-20%) to demonstrate that the analyte peak is resolved from all potential degradation products.[12]

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 80 °C for 48 hours.

  • Photolytic Degradation: Expose drug solution to UV light (200 Wh/m²) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[12]

Rationale: These stress conditions mimic potential storage and manufacturing instabilities, ensuring the method can specifically quantify the active ingredient without interference from impurities or degradants.[13]

Validation Parameters Summary

The following table summarizes the key validation experiments and their typical acceptance criteria.

Validation ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze 5-7 concentration levels from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.[1]Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the target concentration.% RSD ≤ 2.0%.
Intermediate Precision Repeat the repeatability study on a different day with a different analyst or on a different instrument.Overall % RSD for both sets of data should meet the precision criteria.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Report the value.
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 with acceptable precision and accuracy.[1]% RSD ≤ 10.0%.
Robustness Systematically alter method parameters (±10% flow rate, ±2 units pH, ±5% organic mobile phase composition).System suitability parameters must pass; peak area % RSD should be minimal.

Workflow and Data Management

The overall analytical workflow is designed to ensure data integrity and traceability from sample receipt to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt & Login StdPrep Standard & Sample Preparation Sample->StdPrep HPLCSys HPLC System Equilibration StdPrep->HPLCSys Load Samples & Solutions MobilePhase Mobile Phase Preparation MobilePhase->StdPrep SST System Suitability Test (SST) HPLCSys->SST Sequence Sequence Run (Blanks, Stds, Samples) SST->Sequence Calculation Quantification & Calculation Processing Data Acquisition & Processing Sequence->Processing Raw Data Processing->Calculation Report Final Report & Archival Calculation->Report

Caption: High-level workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the Investigation of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel compound, [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine, in anti-inflammatory research. This document outlines detailed protocols for in vitro and in vivo studies to elucidate the compound's potential as an anti-inflammatory agent. The proposed methodologies are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.

Introduction: The Therapeutic Potential of Isoxazole Derivatives

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[2][3][4] The compound this compound, with its unique structural features, presents a promising candidate for investigation as a novel anti-inflammatory agent. This guide provides a systematic approach to evaluating its efficacy and mechanism of action.

Proposed Mechanism of Action: Targeting Key Inflammatory Pathways

While the precise mechanism of this compound is yet to be elucidated, based on the known anti-inflammatory actions of similar heterocyclic compounds, we can hypothesize its potential targets. Many anti-inflammatory agents exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory mediators.[5] Another potential mechanism is the inhibition of inflammatory enzymes like Cyclooxygenases (COX) and Lipoxygenases (LOX).[1][6]

Caption: Hypothesized mechanism of action targeting NF-κB and MAPK pathways.

In Vitro Anti-Inflammatory Evaluation

Initial screening of anti-inflammatory activity should be performed using a panel of in vitro assays. These assays are cost-effective and provide valuable preliminary data on the compound's efficacy and potential mechanisms.[1]

Cell Viability Assay

Rationale: It is crucial to determine the non-toxic concentration range of the compound before proceeding with efficacy studies. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[5]

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is a simple and sensitive method to measure nitrite, a stable product of NO.[5]

Protocol:

  • Cell Culture and Seeding: Follow steps 1 and 2 of the cell viability protocol.

  • Treatment and Stimulation: Pre-treat cells with non-toxic concentrations of the compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Reagent: Collect the cell supernatant and mix 50 µL with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[5]

Pro-inflammatory Cytokine Quantification

Rationale: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β play a critical role in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for their quantification.

Protocol:

  • Cell Culture, Treatment, and Stimulation: Follow the procedure for the NO production assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the inhibitory effect of the compound.

Western Blot Analysis for Key Inflammatory Proteins

Rationale: To delve deeper into the mechanism of action, Western blotting can be used to assess the expression levels of key proteins in inflammatory signaling pathways, such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs.[5]

Protocol:

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-p38, p38, etc., followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In_Vitro_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Viability Cell Viability Assay (MTT) Cell_Culture->Viability NO_Assay Nitric Oxide Assay (Griess Reagent) Viability->NO_Assay Determine Non-toxic Dose Cytokine_Assay Cytokine Quantification (ELISA) NO_Assay->Cytokine_Assay Western_Blot Western Blot Analysis Cytokine_Assay->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vitro evaluation of anti-inflammatory compounds.

In Vivo Anti-Inflammatory Evaluation

Following promising in vitro results, the anti-inflammatory effects of this compound should be validated in established animal models of inflammation.[7][8] All animal experiments must be conducted in accordance with ethical guidelines and approved by the Institutional Animal Care and Use Committee.

Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a widely used and well-characterized model of acute inflammation, primarily mediated by histamine, serotonin, bradykinin, and prostaglandins.[9][10]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.[9]

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin or diclofenac), and different doses of the test compound.[11] Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

LPS-Induced Endotoxemia in Mice

Rationale: This model mimics systemic inflammation and allows for the assessment of the compound's effect on circulating pro-inflammatory cytokines.

Protocol:

  • Animal Grouping and Dosing: As described in the paw edema model.

  • LPS Injection: Administer a non-lethal dose of LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Blood Collection: Collect blood samples via cardiac puncture or retro-orbital bleeding at specific time points (e.g., 2, 6, and 24 hours) after LPS injection.

  • Cytokine Analysis: Separate the serum and measure the levels of TNF-α, IL-6, and other relevant cytokines using ELISA.

  • Tissue Analysis: Harvest organs like the liver and lungs for histopathological examination and analysis of inflammatory markers.

Data Presentation

For clear and concise presentation of results, quantitative data should be summarized in tables.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayParameterIC₅₀ (µM)
Cell Viability (RAW 264.7)CC₅₀>100
NO ProductionIC₅₀[Insert experimental value]
TNF-α ReleaseIC₅₀[Insert experimental value]
IL-6 ReleaseIC₅₀[Insert experimental value]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin10[Insert experimental value]
Compound X (Dose 1)[Dose][Insert experimental value]
Compound X (Dose 2)[Dose][Insert experimental value]
Compound X (Dose 3)[Dose][Insert experimental value]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. A systematic approach, from initial in vitro screening to in vivo validation, will enable researchers to thoroughly characterize its efficacy and mechanism of action, paving the way for further pre-clinical and clinical development.

References

Safe Handling and Disposal of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine is a heterocyclic compound incorporating a methoxyphenyl group, an isoxazole ring, and a methanamine moiety.[1] As with any research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment.[2][3] This document provides a detailed guide to the safe handling, storage, and disposal of this compound, drawing upon established principles of laboratory safety and data from structurally related molecules.

Hazard Identification and Risk Assessment

A proactive approach to safety begins with a thorough understanding of potential hazards.[3]

1.1. Physicochemical Properties (Predicted)

PropertyValue/InformationSource/Justification
Molecular FormulaC₁₁H₁₂N₂O₂[Amerigo Scientific][1]
Molecular Weight204.23 g/mol [Amerigo Scientific][1]
AppearanceLikely a solidBased on similar structures
SolubilityLikely soluble in organic solventsCommon for similar research chemicals
StabilityStable under recommended storage conditionsGeneral guidance for research chemicals[7]

1.2. Toxicological Profile (Inferred)

Based on the isoxazole and methanamine functionalities, the following hazards should be anticipated:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6][8]

  • Skin and Eye Irritation: Likely to be an irritant and may cause burns upon direct contact.[6][9][10]

  • Respiratory Irritation: Vapors or dust may be irritating to the respiratory tract.[6]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and maintain the integrity of the compound.[2][3]

2.1. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory.[3] Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat should be worn to protect street clothing.[3]

  • Respiratory Protection: If handling the compound as a powder or in a way that generates aerosols, a NIOSH-approved respirator may be necessary.[3] All handling of solids should ideally be performed in a chemical fume hood.[3]

2.2. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and have been recently tested.[3]

2.3. Storage

Proper storage is crucial for both safety and maintaining the chemical's stability.[7]

  • Container: Store in a tightly sealed, clearly labeled container.[5][7] The label should include the chemical name, structure, date received, and any known hazards.

  • Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[5][7] Refer to the supplier's recommendations if available.

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids to prevent hazardous reactions.[5][7]

Emergency Procedures

Preparedness is key to effectively managing accidental exposures or spills.[3]

3.1. First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10][11] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][11]

3.2. Spill Response

  • Small Spills:

    • Alert others in the vicinity.[2]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department.[2]

    • Prevent the spill from entering drains or waterways.[12]

Disposal Protocols

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[3]

4.1. Waste Characterization and Segregation

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous chemical waste.[5][13]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[5][13] Do not mix with acids or strong oxidizing agents.

4.2. Containerization and Labeling

  • Container: Use a dedicated, leak-proof, and compatible container for the waste.[5][13]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and any associated hazards.[5]

4.3. Disposal Procedure

  • Collection: Collect all waste materials in the designated hazardous waste container.

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Pickup: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[5][14]

  • Record Keeping: Maintain accurate records of the waste generated and its disposal.[3]

DO NOT dispose of this compound down the drain or in the regular trash.[5][15]

Workflow Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep Review SDS/Safety Info PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE EngControls Verify Fume Hood Operation PPE->EngControls Handle Handle in Fume Hood EngControls->Handle Weigh Weigh/Transfer with Care Handle->Weigh Store Store in Labeled, Sealed Container Weigh->Store Segregate Segregate from Incompatibles Store->Segregate

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_collection Waste Collection cluster_containerization Containerization & Labeling cluster_disposal Final Disposal Collect Collect Waste in Designated Container Segregate Segregate Amine Waste Collect->Segregate Seal Securely Seal Container Segregate->Seal Label Label as 'Hazardous Waste' with Chemical Name Seal->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Protocol for the safe disposal of this compound waste.

References

Application of isoxazole compounds in the development of pesticides or herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Heterocycle in Crop Protection

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in the field of agrochemical research.[1][2] Its unique electronic and structural properties make it a versatile building block for the design of novel pesticides and herbicides.[3][4] The incorporation of the isoxazole moiety can significantly enhance the biological activity of a molecule, leading to the development of highly potent and selective agents for crop protection.[5][6] This guide provides an in-depth exploration of the application of isoxazole and its derivatives, particularly isoxazolines, in the development of modern pesticides and herbicides, complete with detailed application notes and experimental protocols for researchers and professionals in the field.

Part 1: Isoxazole Herbicides - Disrupting Pigment and Amino Acid Synthesis

Isoxazole-based herbicides have demonstrated remarkable efficacy in weed management through diverse mechanisms of action. Two prominent classes of isoxazole herbicides target critical biochemical pathways in plants: pigment biosynthesis and amino acid synthesis.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant class of isoxazole herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7] This enzyme is crucial for the biosynthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway.[7] The inhibition of HPPD leads to a depletion of carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[8] Consequently, the affected plants exhibit characteristic "bleaching" symptoms, followed by necrosis and death.[8][9]

A prime example of an HPPD-inhibiting herbicide is Isoxaflutole .[9][10] Interestingly, isoxaflutole itself is a pro-herbicide. Within the plant and soil, the isoxazole ring opens to form a diketonitrile derivative, which is the active inhibitor of the HPPD enzyme.[9] This conversion is a key aspect of its mode of action and selectivity.

HPPD_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_action Herbicidal Action Tyrosine Tyrosine HPPA 4-Hydroxyphenyl- pyruvate (HPPA) Tyrosine->HPPA HGA Homogentisate (HGA) HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Bleaching Bleaching & Weed Death Isoxaflutole Isoxaflutole (Pro-herbicide) DKN Diketonitrile (Active Herbicide) Isoxaflutole->DKN Ring Opening HPPD HPPD Enzyme DKN->HPPD Inhibition

Caption: Mechanism of action of HPPD-inhibiting isoxazole herbicides.

Inhibition of Protoporphyrinogen Oxidase (Protox)

Another class of isoxazole herbicides targets the enzyme protoporphyrinogen oxidase (Protox).[11] Protox is the final common enzyme in the biosynthesis of both chlorophyll and heme.[8] Its inhibition leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX in the cytoplasm.[8] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid membrane damage and cell death.[8]

Part 2: Isoxazoline Insecticides - A New Frontier in Pest Control

The isoxazoline scaffold, a partially saturated derivative of isoxazole, has revolutionized the insecticide market with its potent and selective activity against a broad spectrum of insect pests.[1][3][4]

Allosteric Modulation of GABA-Gated Chloride Channels

The primary mode of action for isoxazoline insecticides is the allosteric modulation of γ-aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[12][13][14] GABA is the main inhibitory neurotransmitter in insects. When isoxazolines bind to a unique site on the GABA receptor, they block the influx of chloride ions, leading to hyperexcitation, paralysis, and ultimately the death of the insect.[12][13][14] This target site is distinct from that of other insecticides like fiproles and cyclodienes, which is beneficial for managing resistance.[12][13]

Isocycloseram is a novel isoxazoline insecticide that exemplifies this mode of action and is effective against a wide range of pests, including those resistant to other insecticide classes.[5][12][13]

GABA_Receptor_Modulation cluster_normal Normal State cluster_disrupted Disrupted State GABA GABA (Neurotransmitter) GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R binds to Cl_ion Chloride Ions (Cl⁻) GABA_R->Cl_ion allows influx of Hyperexcitation Hyperexcitation & Paralysis Neuron_Hyper Neuron Hyperpolarization (Inhibition) Cl_ion->Neuron_Hyper Normal_State Normal Nerve Function Neuron_Hyper->Normal_State Isoxazoline Isoxazoline Insecticide (e.g., Isocycloseram) Isoxazoline->GABA_R allosterically binds to and blocks channel Insect_Death Insect Death Hyperexcitation->Insect_Death

Caption: Mode of action of isoxazoline insecticides on GABA receptors.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent isoxazole-based agrochemicals relies heavily on understanding their structure-activity relationships (SAR).[15][16][17] For instance, in isoxazoline insecticides, the nature and position of substituents on the phenyl ring attached to the isoxazole core can dramatically influence insecticidal activity and spectrum.[14] Similarly, for HPPD-inhibiting herbicides, modifications to the benzoyl moiety are critical for optimizing efficacy and crop selectivity.[9]

Compound Class Key Structural Features for High Activity Reference
HPPD-inhibiting Herbicides - Benzoyl group at the 4-position of the isoxazole ring. - Electron-withdrawing groups on the benzoyl ring enhance activity.[9]
Protox-inhibiting Herbicides - The isoxazole ring acts as a bioisostere for other heterocyclic inhibitors. - Lipophilicity and steric properties of substituents are crucial.[11]
Isoxazoline Insecticides - A substituted phenyl group at the 5-position of the isoxazoline ring. - A trifluoromethyl group at the 3-position is often essential. - Halogen substitutions on the phenyl ring generally increase potency.[14]

Part 4: Experimental Protocols

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles via the reaction of a chalcone with hydroxylamine hydrochloride, a common route for generating these scaffolds.[18]

Materials:

  • Substituted chalcone (10 mmol)

  • Hydroxylamine hydrochloride (15 mmol)

  • Potassium hydroxide (40% aqueous solution, 5 mL)

  • Ethanol (30 mL)

  • Diethyl ether

  • Crushed ice

  • Round-bottom flask with reflux condenser

  • Stirring plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Add the 40% potassium hydroxide solution (5 mL) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isoxazole derivative.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Assay for HPPD Inhibition

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of isoxazole compounds against HPPD.[10][15][16]

Materials:

  • Recombinant plant HPPD enzyme

  • 4-Hydroxyphenylpyruvate (HPP) substrate

  • Ascorbate

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Test isoxazole compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well microplate containing assay buffer, ascorbate, and catalase.

  • Add the test isoxazole compound at various concentrations to the wells. Include a DMSO control.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the HPP substrate to each well.

  • Immediately monitor the decrease in absorbance at 310 nm (or another appropriate wavelength for the product) over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Insecticidal Bioassay - Leaf-Dip Method

This protocol describes a standard leaf-dip bioassay for evaluating the insecticidal activity of isoxazoline compounds against a model insect pest like the diamondback moth (Plutella xylostella).[19]

Materials:

  • Test isoxazoline compounds

  • DMSO

  • Tween-80 (or other suitable surfactant)

  • Cabbage or other host plant leaves

  • Second or third instar larvae of Plutella xylostella

  • Petri dishes with moist filter paper

  • Forceps

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Create a series of test concentrations by diluting the stock solution with water containing 0.05% Tween-80. Include a solvent control (water + Tween-80).

  • Excise leaf discs from the host plant leaves.

  • Using forceps, dip each leaf disc into a test solution for 10-20 seconds, ensuring complete coverage.

  • Allow the treated leaf discs to air-dry.

  • Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Introduce a set number of insect larvae (e.g., 10) into each Petri dish.

  • Seal the Petri dishes and incubate them under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Assess larval mortality at 24, 48, and 72 hours post-treatment.

  • Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in agrochemical development. Its adaptability allows for the creation of compounds with diverse modes of action, addressing the ongoing challenges of weed and pest resistance.[1][3][4] Future research will likely focus on the design of novel isoxazole derivatives with enhanced safety profiles, improved environmental compatibility, and efficacy against a broader range of targets. The protocols and insights provided in this guide are intended to facilitate these endeavors, empowering researchers to harness the full potential of this remarkable heterocyclic core.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. Isoxazole derivatives are pivotal in drug discovery, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties.[1][2]

The synthesis of this specific aminomethyl isoxazole, while based on established chemical principles, presents several challenges that can impact both yield and purity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges effectively. Our approach is to not only provide steps but to explain the underlying chemical causality, empowering you to make informed decisions in your laboratory work.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and modular route to this compound involves a three-step sequence starting from readily available precursors. This pathway is designed to maximize control over each transformation, thereby minimizing side-product formation.

The overall workflow is as follows:

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Halogenation cluster_2 Step 3: Amination (Gabriel Synthesis) A 4-Methoxybenzaldehyde Oxime C [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol A->C Oxidant (e.g., NCS) B Propargyl Alcohol B->C D [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol E [3-(4-Methoxyphenyl)-5-isoxazolyl]methyl chloride C->E Intermediate Isolation & Purification D->E SOCl₂ or similar F [3-(4-Methoxyphenyl)-5-isoxazolyl]methyl chloride H Phthalimide Intermediate E->H Intermediate Isolation F->H G Potassium Phthalimide G->H I This compound H->I Hydrazine Hydrate

Caption: Proposed three-step synthesis of the target compound.

  • Step 1: 1,3-Dipolar Cycloaddition. This is the key isoxazole ring-forming step. A nitrile oxide, generated in situ from 4-methoxybenzaldehyde oxime, undergoes a cycloaddition reaction with an alkyne (propargyl alcohol). This method is a cornerstone of isoxazole synthesis.

  • Step 2: Halogenation. The primary alcohol intermediate is converted into a more reactive leaving group, typically a chloride, to prepare for nucleophilic substitution.

  • Step 3: Amination. To ensure the selective formation of a primary amine and avoid common over-alkylation side reactions, the Gabriel synthesis is the recommended method. This involves reaction with potassium phthalimide followed by deprotection.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Low Yield Issues

Q: My cycloaddition reaction (Step 1) has a very low yield (<30%). I see a lot of a white, crystalline solid that isn't my product. What's happening?

A: The most likely cause is the self-dimerization of your in situ generated 4-methoxybenzonitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer. This side reaction is fast and competes directly with your desired cycloaddition.

  • Causality: Nitrile oxides are highly reactive dipoles. If the concentration of the dipolarophile (propargyl alcohol) is too low relative to the transient concentration of the nitrile oxide, the nitrile oxide will react with itself.

  • Solutions:

    • Slow Oxidant Addition: The oxidant (e.g., N-chlorosuccinimide (NCS) or sodium hypochlorite) that generates the nitrile oxide should be added slowly, portion-wise or via syringe pump, to the solution containing both the oxime and the propargyl alcohol. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne.

    • Stoichiometry: Ensure you are using a slight excess (1.2 to 1.5 equivalents) of propargyl alcohol to maximize the capture of the nitrile oxide.

    • Solvent & Temperature: The reaction is often performed in solvents like dichloromethane (DCM) or ethyl acetate at room temperature. Some systems benefit from cooling to 0 °C during oxidant addition to further temper the rate of dimerization.

Q: I'm losing most of my material during the workup of the halogenation step (Step 2). My crude material is a black tar instead of a solid. Why?

A: This points to decomposition, likely caused by overly harsh conditions or residual acid during workup. The isoxazole ring can be sensitive to strong acids and high temperatures.

  • Causality: Thionyl chloride (SOCl₂) reactions are exothermic and produce HCl and SO₂ gas. If the temperature is not controlled, or if the residual acid is not properly neutralized, it can catalyze polymerization or ring-opening of the isoxazole.

  • Solutions:

    • Temperature Control: Add the thionyl chloride dropwise to a cooled solution (0 °C) of the alcohol in a suitable solvent (e.g., DCM).

    • Careful Quenching: After the reaction is complete (monitored by TLC), quench it by pouring it slowly over ice water or a saturated sodium bicarbonate solution. This neutralizes the excess SOCl₂ and HCl.

    • Thorough Washing: During the aqueous workup, wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and finally brine to remove all acidic residues.

    • Solvent Removal: Concentrate the product in vacuo at a moderate temperature (<40 °C) to prevent thermal degradation.

Purity & Impurity Issues

Q: My final amination product (Step 3) is a mixture of primary, secondary, and tertiary amines according to LC-MS. How can I obtain only the primary amine?

A: This is a classic case of over-alkylation. The desired primary amine product is nucleophilic and can react with the starting alkyl halide faster than the initial nitrogen source, leading to a complex mixture.

  • Causality: Using ammonia or a simple alkylamine as the nitrogen source leads to a cascade of reactions where the product competes with the reagent.

  • Solution: Use the Gabriel Synthesis or an Azide-based Route.

    • Gabriel Synthesis (Recommended): As detailed in the protocol below, using potassium phthalimide as the nitrogen source prevents over-alkylation because the intermediate N-alkylated phthalimide is not nucleophilic. The primary amine is only liberated during the final deprotection step.

    • Azide Route: An alternative is to react the alkyl chloride with sodium azide (NaN₃) to form an alkyl azide. The azide is then reduced to the primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation (e.g., H₂/Pd-C). This method also cleanly produces the primary amine.

G cluster_0 Direct Amination (Problematic) cluster_1 Gabriel Synthesis (Recommended) start1 Alkyl Halide (R-CH₂Cl) prod1 Primary Amine (R-CH₂NH₂) start1->prod1 + NH₃ side1 Secondary Amine (R-CH₂)₂NH prod1->side1 + R-CH₂Cl side2 Tertiary Amine (R-CH₂)₃N side1->side2 + R-CH₂Cl start2 Alkyl Halide (R-CH₂Cl) int2 Phthalimide Adduct start2->int2 + K-Phthalimide prod2 Primary Amine (R-CH₂NH₂) int2->prod2 Deprotection (Hydrazine)

Caption: Comparison of amination strategies.

Q: I used the Gabriel synthesis, but now I have trouble removing the phthalhydrazide byproduct from my final amine product. How can I purify it?

A: The phthalhydrazide byproduct from the hydrazine deprotection step is often poorly soluble and can co-precipitate with your product.

  • Causality: Phthalhydrazide is a solid that is largely insoluble in many common organic solvents.

  • Solutions:

    • Acidification & Filtration: After the reaction with hydrazine, cool the mixture and acidify it with dilute HCl (e.g., 1-2 M). This will protonate your desired amine, making it soluble in the aqueous/alcoholic medium as the hydrochloride salt, while the neutral phthalhydrazide precipitates out. Filter off the solid byproduct.

    • Extraction: After filtration, extract the filtrate with a nonpolar solvent like DCM or ether to remove any non-basic organic impurities.

    • Basification & Extraction: Carefully basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10. This deprotonates your amine, which can now be extracted into an organic solvent (e.g., ethyl acetate or DCM).

    • Final Purification: The extracted amine can then be further purified by column chromatography or by recrystallization of its hydrochloride salt.

Analytical & General Questions

Q: What is the best way to monitor the progress of these reactions?

A: Thin-Layer Chromatography (TLC) is indispensable. Use a combination of UV visualization (the methoxyphenyl group is a strong chromophore) and a potassium permanganate (KMnO₄) stain. The stain is particularly useful for visualizing the alcohol (Step 1) and the final amine (Step 3), which may not be strongly UV-active on their own. For purity analysis of the final product, HPLC-MS is the gold standard.[3]

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol
Reagents & MaterialsAmountMolesEq.
4-Methoxybenzaldehyde Oxime5.00 g33.1 mmol1.0
Propargyl Alcohol2.78 g (2.9 mL)49.6 mmol1.5
N-Chlorosuccinimide (NCS)4.87 g36.4 mmol1.1
Pyridine (catalytic)0.26 g (0.27 mL)3.31 mmol0.1
Dichloromethane (DCM)150 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 4-methoxybenzaldehyde oxime, propargyl alcohol, and 100 mL of DCM. Stir to dissolve.

  • Add the catalytic amount of pyridine to the solution.

  • In a separate beaker, dissolve the NCS in 50 mL of DCM.

  • Add the NCS solution dropwise to the stirred reaction mixture at room temperature over a period of 1 hour. (Rationale: Slow addition minimizes nitrile oxide dimerization).

  • Stir the reaction for an additional 3-4 hours at room temperature. Monitor completion by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Work-up:

    • Wash the reaction mixture with water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield a white solid.

Protocol 2: Synthesis of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole
Reagents & MaterialsAmountMolesEq.
[3-(4-Methoxyphenyl)-5-isoxazolyl]methanol4.00 g19.5 mmol1.0
Thionyl Chloride (SOCl₂)2.78 g (1.7 mL)23.4 mmol1.2
Dichloromethane (DCM), anhydrous80 mL--

Procedure:

  • Dissolve the alcohol from Step 1 in 80 mL of anhydrous DCM in a 250 mL round-bottom flask equipped with a stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add the thionyl chloride dropwise via syringe over 15 minutes. (Rationale: Controls the exothermic reaction and prevents degradation).

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC indicates full conversion of the starting material.

  • Work-up:

    • Slowly pour the reaction mixture onto 100 g of crushed ice in a beaker. Stir vigorously for 10 minutes.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold water (50 mL), saturated NaHCO₃ solution (50 mL, caution: gas evolution ), and brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure at <40°C. The product is often used directly in the next step without further purification.

Protocol 3: Synthesis of this compound (Gabriel Synthesis)
Reagents & MaterialsAmountMolesEq.
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole3.50 g15.6 mmol1.0
Potassium Phthalimide3.19 g17.2 mmol1.1
N,N-Dimethylformamide (DMF), anhydrous75 mL--
Hydrazine monohydrate1.57 g (1.5 mL)31.2 mmol2.0
Ethanol100 mL--

Procedure:

  • Phthalimide Alkylation:

    • Combine the chloromethyl intermediate and potassium phthalimide in 75 mL of anhydrous DMF.

    • Heat the mixture to 70-80 °C and stir for 4-6 hours until TLC shows consumption of the chloride.

    • Cool the reaction to room temperature and pour it into 300 mL of cold water.

    • Stir for 30 minutes. The N-alkylated phthalimide intermediate will precipitate. Collect the solid by filtration, wash with water, and air dry.

  • Deprotection:

    • Suspend the dried phthalimide intermediate in 100 mL of ethanol.

    • Add hydrazine monohydrate and reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the mixture to room temperature and add 50 mL of 2 M HCl. (Rationale: This dissolves the amine product while keeping the byproduct insoluble).

    • Stir for 30 minutes, then filter off the phthalhydrazide solid, washing the filter cake with a small amount of cold ethanol.

  • Work-up & Isolation:

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

    • Cool the remaining aqueous solution in an ice bath and basify to pH 12 by slow addition of 4 M NaOH.

    • Extract the free amine product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product. Further purification can be achieved by column chromatography (silica gel treated with 1% triethylamine in the eluent) or recrystallization.

Section 4: Data Interpretation

Table 1: Expected Analytical Data for Key Compounds
CompoundMolecular WeightExpected ¹H NMR Signals (CDCl₃, δ ppm)Expected MS (ESI+) m/z
[3-(4-Methoxyphenyl)-5-isoxazolyl]methanol 205.21~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.4 (s, 1H, Isoxazole-H), ~4.8 (s, 2H, -CH₂O-), ~3.8 (s, 3H, -OCH₃)206.1 [M+H]⁺
5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole 223.66~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.5 (s, 1H, Isoxazole-H), ~4.6 (s, 2H, -CH₂Cl), ~3.8 (s, 3H, -OCH₃)224.0 [M+H]⁺
This compound 204.23~7.7 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.3 (s, 1H, Isoxazole-H), ~4.0 (s, 2H, -CH₂N-), ~3.8 (s, 3H, -OCH₃), ~1.6 (br s, 2H, -NH₂)205.1 [M+H]⁺

References

Overcoming solubility challenges with [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support hub for [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. As application scientists with extensive field experience, we understand that overcoming these hurdles is critical for generating reliable and reproducible data. This resource provides in-depth, scientifically grounded troubleshooting guides and FAQs to help you successfully formulate this compound in aqueous buffer systems.

Understanding the Molecule: The Root of the Solubility Challenge

This compound (CAS No: 1018662-21-9) is a molecule with distinct chemical features that directly influence its behavior in aqueous solutions.[1][2] A clear understanding of its structure is the first step in troubleshooting.

FeatureChemical GroupImplication for Aqueous Solubility
Hydrophobic Core Methoxyphenyl and Isoxazole RingsThese aromatic and heterocyclic structures are nonpolar and contribute to the compound's low intrinsic water solubility.[3]
Ionizable Group Primary Amine (-CH2NH2)This basic group can be protonated (to -CH2NH3+) at acidic pH. The resulting charged species is significantly more water-soluble than the neutral form.[4][5]

The core challenge arises from the need to overcome the hydrophobic nature of the bulk of the molecule. The primary amine offers a key strategic handle for manipulation, making pH-dependent solubility the most critical parameter to investigate first.

Troubleshooting FAQs: From First Principles to Advanced Solutions

This section is structured as a logical troubleshooting workflow. Start with Question 1 and proceed to more advanced techniques if simpler methods do not meet your concentration requirements.

Q1: My compound is precipitating in my standard neutral buffer (e.g., PBS pH 7.4). What is the first and most important step to improve its solubility?

Answer: The first and most critical step is to leverage the primary amine group by adjusting the pH of your buffer system.

Causality: The methanamine moiety is a weak base. In a neutral or alkaline environment (pH ≥ 7), it will be predominantly in its neutral, uncharged form (-NH2). This form is less polar and thus poorly soluble in water. By lowering the pH, you create an acidic environment where the amine group becomes protonated (-NH3+). This positively charged species is an ion and interacts much more favorably with polar water molecules, leading to a significant increase in solubility.[5]

Workflow: Determining the Optimal pH

This workflow helps you systematically find the lowest pH required to achieve your target concentration, which is crucial for minimizing potential pH-related effects on your experiment.

start Start: Target Concentration & Buffer Needed prep_stock Prepare a concentrated stock in 0.1 M HCl (e.g., 10-20 mg/mL) start->prep_stock setup_buffers Set up a series of buffers (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0) prep_stock->setup_buffers add_stock Spike a small aliquot of stock into each buffer to reach target concentration setup_buffers->add_stock observe Vortex and observe immediately for precipitation add_stock->observe incubate Incubate at RT for 1-2 hours and observe again observe->incubate decision Is the solution clear at the desired pH? incubate->decision success Success! Use the lowest pH buffer that maintains clarity. decision->success Yes fail Precipitation persists at acceptable pH levels. decision->fail No next_step Proceed to Q2: Co-solvents fail->next_step

Caption: Workflow for pH-solubility screening.

Q2: I've lowered the pH, but I still can't reach my target concentration, or I need to work closer to a neutral pH. What is the next strategy?

Answer: The next strategy is to introduce a water-miscible organic co-solvent to your aqueous buffer.

Causality: Co-solvents work by reducing the overall polarity of the solvent system (the water-buffer mix).[6][7] This makes the environment more "hospitable" to the hydrophobic methoxyphenyl and isoxazole rings of your compound, effectively increasing its solubility. This approach is synergistic with pH adjustment; an acidic buffer containing a co-solvent will often yield the best results.

Commonly Used Co-solvents for In Vitro Studies
Co-solventTypical Starting Concentration (v/v)Key Characteristics & Considerations
DMSO 1-10% (final conc. <1%)Excellent solubilizing power. Can have biological effects, so keep final concentration low and consistent across all experimental conditions.
Ethanol 5-20%Good solubilizing agent. Less toxic than DMSO but can still affect cell viability at higher concentrations. Prone to evaporation.
Propylene Glycol (PG) 10-30%Commonly used in pharmaceutical formulations. Can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 10-40%Another common formulation excipient. Less toxic than DMSO or ethanol. Increases viscosity.[8]
Protocol: Preparing a Stock Solution with a Co-solvent
  • Initial Dissolution: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock (e.g., 50 mg/mL). Gentle warming or vortexing may be required.

  • Intermediate Dilution (Optional): If necessary, create an intermediate stock by diluting the primary stock with the same co-solvent or your chosen aqueous buffer.

  • Final Working Solution: Add the stock solution dropwise to your vigorously stirring aqueous buffer (at your optimized acidic pH) to reach the final desired concentration. Crucially, ensure the final percentage of the co-solvent does not exceed levels appropriate for your experimental system.

  • Observation: Check for any signs of precipitation (Tyndall effect, visible particles) immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.

Q3: My experiment is highly sensitive to organic solvents, or I am preparing a formulation for in vivo studies. What is a more biocompatible alternative?

Answer: For solvent-sensitive applications, particularly for in vivo use, cyclodextrins are an excellent and widely used alternative.[9]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[10] They act as "molecular buckets" by encapsulating the hydrophobic parts of a drug molecule (in this case, the methoxyphenyl group) within their cavity.[11][12] This forms a new "inclusion complex" where the hydrophobic region of the drug is shielded, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[13]

cluster_0 Before Complexation cluster_1 Inclusion Complex Formation Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Water Aqueous Buffer

Caption: Encapsulation by a cyclodextrin.

Recommended Cyclodextrins for Formulation
Cyclodextrin DerivativeAbbreviationKey Advantages
Hydroxypropyl-β-cyclodextrin HP-β-CDHigh aqueous solubility and a favorable safety profile; widely used in pharmaceutical formulations.[10]
Sulfobutylether-β-cyclodextrin SBE-β-CDVery high aqueous solubility and a well-established safety profile, particularly for parenteral formulations.[9]
Protocol: Preparation of a Cyclodextrin Formulation
  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer (e.g., a citrate buffer at pH 4.0) to a concentration of 20-40% (w/v). Stir until fully dissolved.

  • Add Compound: Slowly add the powdered this compound to the stirring cyclodextrin solution.

  • Facilitate Complexation: Allow the mixture to stir at room temperature for several hours (4-24 hours) to ensure maximal complexation. Gentle heating (40-50°C) can sometimes accelerate this process, but stability must be monitored.

  • Clarify Solution: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any un-dissolved compound and sterilize the formulation.

  • Confirmation: The resulting clear filtrate is your final, solubilized formulation.

Q4: My compound dissolves but then precipitates over time. What causes this instability and how can I fix it?

Answer: This phenomenon, known as "crashing out," is typically due to supersaturation, a change in temperature, or insufficient buffer capacity.

Causality and Solutions:

  • Supersaturation: This often happens when using a "solvent-shift" method (dissolving in 100% organic solvent then diluting into buffer). The initial high local concentration can't be maintained as it disperses.

    • Solution: Add your concentrated stock very slowly to a rapidly stirring volume of buffer. This avoids creating pockets of high concentration and allows the compound to dissolve more gradually.

  • Temperature Effects: Solubility is often temperature-dependent.[14] A solution prepared warm may precipitate upon cooling to room temperature or 4°C.

    • Solution: Prepare your solution at the temperature at which it will be used and stored. If you must heat to dissolve, allow it to cool slowly to the final temperature before determining if it is truly soluble.

  • Insufficient Buffer Capacity: If your compound is a salt (e.g., an HCl salt) or is dissolved in an acidic stock, adding it to a weakly buffered solution can locally alter the pH, causing the compound to convert to its less soluble free-base form.

    • Solution: Use a buffer with sufficient buffering capacity (typically 25-50 mM) in the appropriate pH range to resist these changes. Ensure the final pH of the solution is what you intended after the addition of your compound's stock.

References

Strategies to prevent the degradation of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of this compound during storage and experimental handling. By understanding the potential degradation pathways, you can ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

A1: The primary environmental factors of concern are exposure to light, elevated temperatures, oxygen (oxidation), and high humidity. The molecule contains a primary amine and an isoxazole ring, both of which can be susceptible to degradation under these conditions.[1][2][3]

Q2: What are the recommended general storage conditions for this compound?

A2: To ensure long-term stability, it is recommended to store this compound in a tightly sealed, light-resistant container in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). For optimal preservation, storage at refrigerated (2-8 °C) or frozen (-20 °C) temperatures is advised.

Q3: I've noticed a change in the color of my sample over time. What could be the cause?

A3: A color change, such as yellowing, is often an indication of degradation. This could be due to oxidation of the primary amine or the methoxyphenyl group, or potentially due to reactions involving the isoxazole ring. It is crucial to re-analyze the purity of the sample if any visual changes are observed.

Q4: Can the pH of a solution affect the stability of this compound?

A4: Yes, the pH of a solution can significantly impact the stability. The isoxazole ring is known to be labile under basic conditions, which can lead to ring-opening.[1][4] The primary amine group can also be involved in pH-dependent reactions. It is advisable to use buffered solutions and assess stability at the intended experimental pH.

Q5: What analytical method is best suited for assessing the purity and detecting degradation products of this compound?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for purity assessment and quantification of degradation products.[5][6][7][8] For structural elucidation of any unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks shortly after dissolving the compound.

  • Potential Causes & Solutions:

    • Oxidation: The primary amine is susceptible to oxidation, especially in the presence of dissolved oxygen and trace metals.

      • Solution: De-gas all solvents by sparging with an inert gas (nitrogen or argon) before use. Prepare solutions fresh and use them promptly. If the solution needs to be stored, store it under an inert atmosphere at low temperatures.

    • pH-Mediated Hydrolysis: The isoxazole ring can open under basic conditions.

      • Solution: Ensure the pH of your solvent or buffer is neutral or slightly acidic. Avoid using highly basic solutions for extended periods. If basic conditions are required for your experiment, perform a time-course study to determine the compound's stability under those specific conditions.[4]

    • Photodegradation: Exposure to light, particularly UV light, can cause degradation of the isoxazole ring.[2][9][10]

      • Solution: Work with the compound in a laboratory with minimal exposure to direct sunlight or UV sources. Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.[11]

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between different batches of the compound or even within the same batch over time.

  • Potential Causes & Solutions:

    • Undetected Degradation: The compound may have degraded during storage, leading to a lower effective concentration.

      • Solution: Always check the purity of the compound by HPLC before use, especially for older batches or if storage conditions were not ideal. Establish a re-testing schedule for long-term stored materials.

    • Degradation in Assay Media: The compound might be unstable in the specific cell culture or assay buffer used.

      • Solution: Perform a stability study of the compound in your assay media. Incubate the compound in the media for the duration of your experiment and analyze for degradation by HPLC. This will help you determine if the compound's instability is a contributing factor to the variability.

Strategies for Preventing Degradation: A Proactive Approach

A proactive approach to preventing degradation is crucial for reliable and reproducible research. This involves proper handling, storage, and the use of forced degradation studies to understand the compound's intrinsic stability.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation of the primary amine.[3][12]
Light Amber vials or light-proof containersProtects the isoxazole ring from photolytic degradation.[2][10]
Moisture Tightly sealed containers with desiccantPrevents hydrolysis and other moisture-mediated degradation.
Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify the likely degradation products and establish the intrinsic stability of the molecule.[11][13][14][15][16][17][18] These studies involve subjecting the compound to harsh conditions to accelerate degradation.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.[4]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution of the compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.[2][10]

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways based on the chemical structure of the compound.

DegradationPathways cluster_main This compound cluster_degradation Degradation Products A Parent Compound B Isoxazole Ring-Opened Products A->B  Base / Heat / Reduction C Oxidized Amine Products (Imine, Aldehyde) A->C  Oxidation (O2, H2O2) D Photorearranged Oxazole Isomer A->D  UV Light

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following workflow outlines a systematic approach to assessing the stability of the compound.

StabilityWorkflow start Receive/Synthesize Compound initial_analysis Initial Purity Analysis (HPLC, LC-MS) start->initial_analysis stress_testing Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->stress_testing method_development Develop Stability-Indicating HPLC Method stress_testing->method_development storage_protocol Define Storage Conditions (Temp, Light, Atmosphere) method_development->storage_protocol retest_schedule Establish Re-test Schedule storage_protocol->retest_schedule end Stable Compound for Experiments retest_schedule->end

References

Troubleshooting common issues in the crystallization of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address common challenges encountered during the crystallization process. Our goal is to provide you with the expertise and field-proven insights necessary to achieve high-quality crystals of your target isoxazole derivatives.

Troubleshooting Guide: Common Crystallization Issues

Issue 1: My Isoxazole Derivative Fails to Crystallize and Remains in Solution.

Question: I have followed a standard crystallization protocol, but my isoxazole derivative will not precipitate from the solution. What are the likely causes, and how can I induce crystallization?

Answer:

Failure to obtain crystals is a common hurdle in crystallization experiments. The primary reason for this is that the solution has not reached a state of supersaturation, which is essential for nucleation and crystal growth. Several factors could be contributing to this issue.

Potential Causes and Step-by-Step Solutions:

  • Insufficient Concentration: The solution may be too dilute.

    • Solution: Increase the concentration of your isoxazole derivative by slowly evaporating the solvent. This can be achieved by leaving the crystallization vessel partially open in a controlled environment, such as a fume hood or a desiccator.[1] Be mindful that rapid evaporation can lead to the formation of amorphous solids or oils.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving your compound, even at lower temperatures.

    • Solution: A systematic approach to solvent selection is crucial. An ideal solvent will dissolve the compound when hot but have limited solubility when cold. Experiment with a range of solvents with varying polarities. For a more controlled approach, consider using a mixed-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until the solution becomes slightly turbid.[1] This indicates that the solution is nearing saturation.

  • Lack of Nucleation Sites: Crystal formation requires an initial seed or a surface to begin growing on.

    • Solution:

      • Seeding: If you have a small amount of the crystalline material from a previous batch, introduce a "seed crystal" into the supersaturated solution. This will provide a template for further crystal growth.[1][2]

      • Scratching: Gently scratch the inside surface of the glass vessel with a glass rod.[1][2] The microscopic imperfections created can act as nucleation sites.

  • Environmental Instability: Vibrations or significant temperature fluctuations can disturb the delicate process of nucleation.

    • Solution: Isolate your crystallization experiment in a location free from physical disturbances and where the temperature remains constant.[1]

Issue 2: My Compound "Oils Out" Instead of Forming Crystals.

Question: When I cool my solution, a viscous liquid or oil separates instead of solid crystals. Why is this happening, and how can I prevent it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This phenomenon is often observed when a highly concentrated solution is cooled too rapidly, or when impurities are present that depress the melting point of the compound.

Potential Causes and Step-by-Step Solutions:

  • Rapid Cooling: If the solution is cooled too quickly, the molecules may not have enough time to orient themselves into a crystal lattice and will instead aggregate as a disordered liquid.

    • Solution: Re-dissolve the oil by gently heating the solution and then allow it to cool at a much slower rate.[1] Insulating the crystallization vessel, for instance, by placing it in a Dewar flask filled with warm water, can achieve a gradual temperature decrease.[1]

  • High Concentration of Impurities: Impurities can interfere with the formation of the crystal lattice and lower the melting point of the mixture, making it more prone to oiling out.[1][3]

    • Solution: It is crucial to start with a compound of high purity. A purity of at least 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[1][4] If you suspect impurities are the cause, further purification of your isoxazole derivative is necessary. Techniques such as column chromatography or a preliminary recrystallization step can be effective.[1]

  • Solvent Choice: The solvent system itself can contribute to oiling out.

    • Solution: Experiment with different solvents or solvent mixtures. Sometimes, using a slightly larger volume of solvent to create a less concentrated solution can prevent oiling out.[5]

Issue 3: The Crystals are Very Small or Needle-Like.

Question: I am able to get crystals, but they are consistently very small or form as fine needles, which are difficult to handle and analyze. How can I grow larger, more well-defined crystals?

Answer:

The formation of small or acicular (needle-like) crystals is typically a result of rapid nucleation and growth. When many nucleation sites form simultaneously, they compete for the available solute, resulting in a large number of small crystals.[1]

Potential Causes and Step-by-Step Solutions:

  • High Level of Supersaturation: A very high degree of supersaturation can lead to a burst of nucleation events.

    • Solution: Reduce the level of supersaturation. This can be achieved by:

      • Using a slightly larger volume of solvent.[1]

      • Slowing down the cooling rate.

      • In the case of anti-solvent crystallization, adding the anti-solvent more slowly.

  • Solvent System: The choice of solvent can influence the crystal habit.

    • Solution: Systematically screen different solvents. Sometimes, a solvent that promotes slower crystal growth will yield larger, more equant crystals.

  • Crystal Habit Modification: The intrinsic properties of the isoxazole derivative may favor a needle-like morphology.

    • Solution: The addition of small amounts of a "crystal habit modifier" can sometimes alter the crystal shape. This is an advanced technique and requires careful experimentation. Modifiers work by selectively adsorbing to certain crystal faces, slowing their growth and allowing other faces to become more prominent.

Issue 4: I Suspect Polymorphism in My Isoxazole Derivative.

Question: I have obtained different crystalline forms of the same isoxazole derivative in separate experiments. How can I control the polymorphic outcome?

Answer:

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development, as different polymorphs can have different physical properties, including solubility, stability, and bioavailability.[6][7][8] Controlling polymorphism is essential for ensuring the consistency and efficacy of a pharmaceutical product.

Key Factors Influencing Polymorphism and Control Strategies:

  • Solvent: The solvent from which a compound is crystallized can have a profound effect on the resulting polymorphic form.

    • Strategy: Conduct a comprehensive solvent screen using a variety of solvents with different polarities and hydrogen bonding capabilities.

  • Temperature: The temperature of crystallization can determine which polymorph is thermodynamically favored.

    • Strategy: Perform crystallization experiments at different temperatures to identify the conditions that favor the desired polymorph.

  • Supersaturation: The level of supersaturation can influence the kinetics of nucleation and potentially lead to the formation of a metastable polymorph.

    • Strategy: Control the rate of supersaturation by adjusting the cooling rate or the rate of anti-solvent addition.

  • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.

    • Strategy: Once you have isolated and characterized the desired polymorph, use it as a seed in subsequent crystallizations.

ParameterInfluence on PolymorphismControl Strategy
Solvent Can stabilize different molecular conformations or interactions, leading to different packing arrangements.Screen a diverse range of solvents and solvent mixtures.
Temperature Can affect the relative thermodynamic stability of different polymorphs.Vary the crystallization temperature and cooling profile.
Supersaturation High supersaturation may favor the nucleation of metastable forms due to kinetic factors.Control the rate of supersaturation generation (e.g., slow cooling, slow anti-solvent addition).
Impurities Can inhibit the growth of one polymorph while allowing another to form.Ensure high purity of the starting material.
Seeding Introduces a template for the desired crystal lattice.Seed with crystals of the desired polymorph.

Frequently Asked Questions (FAQs)

Q1: What is the ideal purity of my isoxazole derivative for successful crystallization?

A1: The higher the purity, the better the chances of obtaining high-quality single crystals. As a general guideline, a purity of at least 80-90% is recommended for initial crystallization screening.[1][4] For crystals intended for X-ray diffraction analysis, the highest possible purity is essential, as impurities can inhibit crystal growth or introduce disorder into the crystal lattice.[1]

Q2: How do I choose the right solvent for crystallizing my isoxazole derivative?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. A good starting point is to test the solubility of a small amount of your compound in a range of common solvents at both room temperature and their boiling points.

Q3: What are the most common methods for setting up a crystallization experiment?

A3: Several techniques are commonly used:

  • Slow Evaporation: A solution of the compound is left undisturbed, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[9]

  • Slow Cooling: A saturated solution is prepared at a high temperature and then allowed to cool slowly, causing the solubility to decrease and crystals to form.[9][10]

  • Vapor Diffusion: A concentrated solution of your compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of your compound and inducing crystallization.[9][11]

  • Solvent Layering: A solution of your compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Q4: How long should I wait for crystals to form?

A4: The time required for crystallization can vary significantly, from a few hours to several weeks, depending on the compound, the solvent system, and the crystallization method.[1] It is important to be patient and to monitor the experiment periodically without disturbing it.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization by Slow Cooling
  • Solvent Selection: Choose a suitable solvent in which the isoxazole derivative has high solubility at an elevated temperature and low solubility at room temperature.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[12][13]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can insulate the flask.[2]

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14][12]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[12]

  • Drying: Dry the crystals, for example, by leaving them under vacuum in the Büchner funnel for a period or by transferring them to a desiccator.[12]

Protocol 2: Crystallization by Vapor Diffusion
  • Preparation: Place a small vial containing a concentrated solution of your isoxazole derivative inside a larger, sealed jar or beaker.

  • Anti-solvent: Add a layer of a more volatile anti-solvent (a solvent in which your compound is insoluble) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[11]

  • Sealing: Seal the outer container tightly.

  • Diffusion: Over time, the anti-solvent will vaporize and diffuse into the solution in the inner vial, causing the solubility of your compound to decrease and crystals to form.[11]

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment no_crystals No Crystals Form start->no_crystals Observation oiling_out Oil Formation start->oiling_out Observation poor_quality Poor Crystal Quality (Small/Needles) start->poor_quality Observation success High-Quality Crystals start->success Ideal Outcome increase_conc Action: Increase Concentration (Slow Evaporation) no_crystals->increase_conc Cause: Insufficient Saturation change_solvent Action: Change Solvent or Use Anti-Solvent no_crystals->change_solvent Cause: Inappropriate Solvent induce_nucleation Action: Add Seed Crystal or Scratch Flask no_crystals->induce_nucleation Cause: Lack of Nucleation slow_cooling Action: Re-dissolve and Cool Slowly oiling_out->slow_cooling Cause: Rapid Cooling purify Action: Further Purify Compound oiling_out->purify Cause: High Impurity Level reduce_supersaturation Action: Reduce Supersaturation (More Solvent/Slower Cooling) poor_quality->reduce_supersaturation Cause: High Supersaturation screen_solvents Action: Screen Different Solvents poor_quality->screen_solvents Cause: Solvent Effect increase_conc->success change_solvent->success induce_nucleation->success slow_cooling->success purify->success reduce_supersaturation->success screen_solvents->success

Caption: A troubleshooting decision tree for common crystallization issues.

Solvent_Selection_Workflow start Define Target Isoxazole Derivative solubility_test Step 1: Preliminary Solubility Tests (Hot & Cold in various solvents) start->solubility_test good_solvent Identify 'Good' Solvents (High solubility when hot, low when cold) solubility_test->good_solvent mixed_solvent Consider Mixed-Solvent Systems (Good Solvent + Anti-Solvent) solubility_test->mixed_solvent If no single solvent is ideal optimization Step 2: Small-Scale Crystallization Trials good_solvent->optimization mixed_solvent->optimization evaluation Step 3: Evaluate Crystal Quality (Size, Shape, Yield, Purity) optimization->evaluation evaluation->optimization Iterate if necessary final_choice Select Optimal Solvent System evaluation->final_choice

Caption: A general workflow for solvent selection in crystallization.

References

Optimization of reaction conditions for the synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is tailored for researchers, medicinal chemists, and drug development professionals. Here, we dissect common experimental challenges, provide evidence-based optimization strategies, and offer detailed protocols to streamline your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the this compound scaffold?

A1: The synthesis is logically approached in two main stages: formation of the 3-(4-methoxyphenyl)isoxazole core, followed by the introduction and reduction of a functional group at the 5-position.

  • Stage 1 (Isoxazole Core Synthesis): The most prevalent and versatile method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][2] For this specific target, 4-methoxybenzonitrile oxide (generated in situ from 4-methoxybenzaldehyde oxime) is reacted with a protected propargylamine or, more commonly, propargyl nitrile (3-butynenitrile) to yield the 5-cyanomethylisoxazole precursor. An alternative, though sometimes less regioselective, route involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound.[3]

  • Stage 2 (Methanamine Installation): This involves the chemical reduction of a suitable precursor at the 5-position. The most direct approach is the reduction of a 5-carbonitrile or 5-cyanomethyl group, which can be achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.[4][5]

Q2: How can I control regioselectivity to ensure the 4-methoxyphenyl group is at the 3-position and not the 5-position?

A2: Regioselectivity in 1,3-dipolar cycloadditions is a classic challenge governed by the electronic and steric properties of both the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[4] Generally, the reaction between an arylnitrile oxide and a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole. To maximize the desired regioselectivity, careful optimization of reaction conditions is key. Factors such as solvent polarity and the use of certain catalysts (e.g., copper(I)) can significantly influence the outcome.[4]

Q3: The isoxazole N-O bond seems weak. How stable is the ring during the final reduction step?

A3: This is an excellent and critical consideration. The N-O bond is indeed the most labile part of the isoxazole ring and is susceptible to reductive cleavage.[6][7]

  • Harsh Conditions: Aggressive catalytic hydrogenation (e.g., high pressure H₂, high catalyst loading, prolonged reaction times) can cleave the N-O bond, leading to the formation of a β-amino enone.[7]

  • Milder Conditions: For reducing a 5-carbonitrile to the target methanamine, hydride reagents like LiAlH₄ are often preferred as they can be highly effective under conditions that leave the isoxazole core intact.[4][5][8] The key is to use controlled temperatures (e.g., starting at 0 °C and allowing the reaction to slowly warm to room temperature) and to carefully monitor the reaction's progress to avoid over-reduction.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis, structured in a logical, problem-focused format.

Problem 1: Low or No Yield of the Isoxazole Core Precursor
Possible Cause Underlying Science & Troubleshooting Steps
Inefficient Nitrile Oxide Generation The nitrile oxide is a reactive intermediate, typically generated in situ from an aldoxime precursor using an oxidant (like Chloramine-T) or via dehydrohalogenation of a hydroximoyl chloride with a base (like triethylamine).[4] Actionable Steps: 1. Verify the purity and integrity of your 4-methoxybenzaldehyde oxime. 2. Ensure your base or oxidant is fresh and added in the correct stoichiometry. 3. If using a base, select a non-nucleophilic one like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to avoid side reactions.[4]
Dimerization of Nitrile Oxide The highly reactive nitrile oxide can rapidly dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide), a common and frustrating side product that competes with the desired cycloaddition.[4] Actionable Steps: 1. Maintain a low concentration of the nitrile oxide throughout the reaction. This is best achieved by the slow, dropwise addition of the oxidant or base to the reaction mixture containing the alkyne. 2. Consider using a slight excess (1.1-1.2 equivalents) of the alkyne dipolarophile to "trap" the nitrile oxide as it forms.
Suboptimal Reaction Conditions Reactant solubility and reaction kinetics are highly dependent on the chosen solvent and temperature.[4] Actionable Steps: 1. Solvent: Ensure all reactants are fully soluble. Common solvents for this cycloaddition include THF, acetonitrile, and DMF.[4] 2. Temperature: Systematically screen temperatures. While some cycloadditions proceed well at room temperature, others may require heating (e.g., 60-80 °C) to overcome the activation energy.[4] Be cautious, as excessively high temperatures can favor furoxan formation.
Problem 2: Difficulty in the Final Reduction of the 5-Carbonitrile
Possible Cause Underlying Science & Troubleshooting Steps
Incomplete Reduction The nitrile group requires a potent reducing agent. Insufficient reagent or non-ideal conditions will lead to a mixture of starting material, partially reduced intermediates (imines), and the final amine product. Actionable Steps: 1. Reagent: Use a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents) in an anhydrous ether solvent like THF or diethyl ether.[5] NaBH₄ is generally not strong enough to reduce nitriles on its own.[9] 2. Procedure: Add the nitrile substrate slowly to the LiAlH₄ suspension at 0 °C to control the initial exothermic reaction, then allow the mixture to stir at room temperature. Gentle reflux may be required for stubborn substrates, but must be approached with caution due to the isoxazole ring's lability. Monitor progress closely with TLC.
Isoxazole Ring Cleavage As discussed in the FAQ, the N-O bond can be cleaved under certain reductive conditions, particularly catalytic hydrogenation.[6] Actionable Steps: 1. Prioritize Hydride Reagents: Favor LiAlH₄ over H₂/Pd-C for this specific transformation to minimize the risk of ring opening. 2. Controlled Hydrogenation: If catalytic hydrogenation is the only option, use milder conditions: lower H₂ pressure (1 atm if possible), lower catalyst loading (5 mol% Pd/C), and carefully monitor the reaction to stop it immediately upon consumption of the starting material.
Difficult Product Purification The final product is a primary amine, which can be basic and polar, leading to challenges in purification (e.g., streaking on silica gel columns). Actionable Steps: 1. Workup: After quenching the LiAlH₄ reaction (e.g., Fieser workup with water, 15% NaOH, then water), perform an acid-base extraction. Extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent (e.g., DCM or EtOAc). 2. Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%) to prevent the polar amine from sticking to the acidic silica surface.

Visualized Workflows and Protocols

Overall Synthetic Pathway

The following diagram outlines the recommended two-stage synthesis for this compound.

G cluster_0 Stage 1: Isoxazole Ring Formation cluster_1 Stage 2: Reduction to Amine A 4-Methoxybenzaldehyde Oxime C [3+2] Cycloaddition (e.g., Chloramine-T, Base) A->C B Propargyl Nitrile (3-Butynenitrile) B->C D 3-(4-Methoxyphenyl)isoxazole -5-acetonitrile C->D Forms Isoxazole Core E Reduction (e.g., LiAlH4 in THF) D->E Intermediate F [3-(4-Methoxyphenyl)-5-isoxazolyl] methanamine (Target) E->F Reduces Nitrile

Caption: Recommended two-stage synthesis pathway.

Troubleshooting Logic for Low Reaction Yield

G start Low or No Product Yield q1 Is the reaction for the isoxazole core or the reduction? start->q1 isox Isoxazole Core Synthesis q1->isox Core reduc Nitrile Reduction q1->reduc Reduction c1 Check Nitrile Oxide Generation Conditions (Reagent Purity, Stoichiometry) isox->c1 c2 Optimize for Dimerization (Slow Addition, Excess Alkyne) isox->c2 c3 Screen Solvents & Temperatures isox->c3 r1 Verify LiAlH4 Activity & Use Sufficient Excess reduc->r1 r2 Check for Ring Cleavage (Use Milder Conditions) reduc->r2 r3 Optimize Workup/ Purification to Prevent Loss reduc->r3

Caption: Decision tree for troubleshooting low yield issues.

Experimental Protocols & Data

Protocol 1: Synthesis of 3-(4-Methoxyphenyl)isoxazole-5-acetonitrile

This protocol is a representative procedure for the [3+2] cycloaddition.

  • To a stirred solution of 4-methoxybenzaldehyde oxime (1.0 eq) and propargyl nitrile (1.2 eq) in ethanol, add a solution of Chloramine-T trihydrate (1.1 eq) in water portion-wise over 15 minutes.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) on a water bath for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime spot has been consumed.

  • Upon completion, cool the mixture to room temperature. Sodium chloride will precipitate out.

  • Filter the solid precipitate and wash with a small amount of cold ethanol.

  • Evaporate the combined filtrate under reduced pressure to remove the solvent.

  • Extract the residue with ethyl acetate, wash successively with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Reduction to this compound

This protocol details the reduction of the nitrile intermediate.

  • Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Slowly add a solution of 3-(4-methoxyphenyl)isoxazole-5-acetonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting nitrile has disappeared.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified if necessary.

Table 1: Optimization of Isoxazole Synthesis Conditions

The following table summarizes conditions that can be varied to optimize the yield and purity of the isoxazole core.

Parameter Variable Rationale & Expected Outcome Reference
Base (for hydroximoyl chloride route) Triethylamine (TEA) vs. DBUDBU is a stronger, non-nucleophilic base which may accelerate the reaction, but could also promote side reactions. TEA is a standard, milder choice.[4]
Solvent Acetonitrile, DMF, Ethanol, THFPolarity can affect reaction rate and regioselectivity. Acetonitrile and DMF are common for their ability to dissolve a wide range of reactants.[4]
Temperature Room Temp, 60 °C, 80 °C, 100 °CHigher temperatures increase reaction rate but may favor furoxan formation. An optimal temperature balances rate and selectivity. For some reactions, increasing from 60°C to 80°C improves yields, while further increases are detrimental.[4]
Catalyst (optional) None, Cu(I) saltsCopper(I) catalysts can improve yields and regioselectivity for cycloadditions with terminal alkynes, often allowing for milder reaction conditions.[4]

References

Identifying and minimizing side products in [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this synthesis, with a focus on identifying, understanding, and minimizing the formation of critical side products. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.

Introduction to the Synthetic Challenge

The synthesis of 3,5-disubstituted isoxazoles, particularly those bearing a reactive aminomethyl group, is a common task in medicinal chemistry due to their prevalence in various pharmacologically active agents. The target molecule, this compound, is typically synthesized through a multi-step process that can be prone to side reactions, leading to purification challenges and reduced yields. This guide will address the most common issues encountered during two primary synthetic routes: the reduction of a 5-cyano or 5-ester intermediate, and the reductive amination of a 5-formyl intermediate.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagrams illustrate the main synthetic routes and the potential side reactions that will be discussed in this guide.

Synthetic_Routes cluster_0 Route 1: Nitrile Reduction Pathway cluster_1 Route 2: Reductive Amination Pathway 4-methoxybenzaldehyde_oxime 4-Methoxybenzaldehyde Oxime isoxazolyl_methanol [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol 4-methoxybenzaldehyde_oxime->isoxazolyl_methanol 1,3-Dipolar Cycloaddition propargyl_alcohol Propargyl Alcohol propargyl_alcohol->isoxazolyl_methanol isoxazolyl_carbonitrile 3-(4-Methoxyphenyl)-5-isoxazolecarbonitrile isoxazolyl_methanol->isoxazolyl_carbonitrile Oxidation & Cyanation target_amine_1 This compound isoxazolyl_carbonitrile->target_amine_1 Reduction (e.g., LiAlH4, Raney Ni) ring_opened_enaminone β-Aminoenone (Side Product) isoxazolyl_carbonitrile->ring_opened_enaminone Reductive Ring Opening isoxazolyl_methanol_2 [3-(4-Methoxyphenyl)-5-isoxazolyl]methanol isoxazolyl_carboxaldehyde 3-(4-Methoxyphenyl)-5-isoxazolecarboxaldehyde isoxazolyl_methanol_2->isoxazolyl_carboxaldehyde Oxidation imine_intermediate Imine Intermediate isoxazolyl_carboxaldehyde->imine_intermediate Condensation with NH3 target_amine_2 This compound secondary_amine_dimer Secondary Amine Dimer (Side Product) target_amine_2->secondary_amine_dimer Over-alkylation imine_intermediate->target_amine_2 Reduction (e.g., NaBH3CN) Ring_Opening Isoxazole_Nitrile 3-(4-Methoxyphenyl)-5- isoxazolecarbonitrile Target_Amine [3-(4-Methoxyphenyl)-5- isoxazolyl]methanamine Isoxazole_Nitrile->Target_Amine Desired Reduction (e.g., LiAlH₄, Raney Ni/H₂) Ring_Opened_Product β-Aminoenone Side Product Isoxazole_Nitrile->Ring_Opened_Product Reductive Ring Opening (Side Reaction)

Technical Support Center: Advanced Purification of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the advanced purification of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this valuable isoxazole intermediate. As a key building block in pharmaceutical development, achieving high purity is critical for downstream success.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.

Introduction: The Purification Challenge

This compound is a versatile heterocyclic compound.[2] Its synthesis, often involving methods like the reaction of chalcones with hydroxylamine or 1,3-dipolar cycloadditions, can introduce a variety of impurities.[3][4] These may include unreacted starting materials, solvents, and, most critically, structurally similar by-products such as regioisomers. This guide will help you navigate these challenges to obtain material of the highest possible purity.

Diagram: General Purification Workflow

The following diagram outlines a typical workflow for purifying the target compound from a crude reaction mixture.

Purification_Workflow Crude Crude Product (Post-Workup) LiquidLiquid Liquid-Liquid Extraction (Acid/Base) Crude->LiquidLiquid Initial Cleanup Column Silica Gel Chromatography LiquidLiquid->Column Remove Polar/ Non-polar Impurities PurityCheck1 Purity Check (TLC, HPLC, NMR) Column->PurityCheck1 Analyze Fractions PurityCheck1->Column <95% Pure, Re-column Concentrate Concentrate Fractions PurityCheck1->Concentrate Fractions >95% Pure Crystallize Recrystallization Concentrate->Crystallize Final Polish PurityCheck2 Final Purity Analysis (HPLC, qNMR, EA) PurityCheck2->Crystallize <99% Pure, Re-crystallize FinalProduct Pure Product (>99%) PurityCheck2->FinalProduct Meets Spec Archive Archive Sample FinalProduct->Archive Prystallize Prystallize Prystallize->PurityCheck2 Confirm Purity

References

Addressing low reproducibility in bioassays involving [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bioassays involving [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine.

As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing experiments with this compound. The unique chemical architecture of this compound—marrying a lipophilic methoxyphenyl group with a polar methanamine substituent on an isoxazole scaffold—presents specific challenges that can lead to low reproducibility. This center provides in-depth, cause-and-effect explanations and validated protocols to help you achieve consistent and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of this compound.

Q1: What are the key physicochemical properties of this compound that can impact my bioassay?

A: The structure of this compound presents a duality that is critical to understand. The methoxyphenyl group imparts significant lipophilicity, which is a primary driver of low aqueous solubility.[1][2] Conversely, the methanamine group is a basic handle that can be protonated, influencing solubility in a pH-dependent manner. This combination can lead to several challenges that directly affect assay reproducibility, including compound precipitation, aggregation, and non-specific binding.[3][4]

PropertyValue / ObservationImplication for Bioassays
Molecular Formula C₁₁H₁₂N₂O₂-
Molecular Weight 204.23 g/mol [5][6]Standard for small molecules.
Appearance SolidRequires careful dissolution to ensure homogeneity.
Predicted Solubility Low in aqueous mediaHigh risk of precipitation upon dilution from DMSO stock, leading to inaccurate concentrations.[1][7]
Structural Features Lipophilic methoxyphenyl group, polar methanamine, isoxazole corePotential for aggregation, non-specific binding, and pH-dependent solubility.[3]

Q2: How should I prepare and store stock solutions of this compound to ensure stability and consistency?

A: Proper stock solution preparation is the first and most critical step for reproducibility.

  • Solvent Choice: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for the primary stock solution.[2]

  • Concentration: Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO introduced into the final assay, which can cause solvent-induced artifacts.[8]

  • Dissolution: Ensure the compound is completely dissolved. This can be facilitated by gentle warming (to 30-37°C) and vortexing or brief sonication.[2] Visually inspect the solution against a light source to confirm the absence of particulates.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[8][9] Store at -20°C or -80°C, protected from light. Before opening a vial for use, it is crucial to allow it to equilibrate to room temperature completely to prevent water condensation into the DMSO stock.[8]

Q3: Can the isoxazole ring itself cause stability issues in my assay?

A: Yes, while isoxazoles are common in pharmaceuticals, the N-O bond can be susceptible to cleavage under certain conditions, such as harsh pH (highly basic or acidic) or in the presence of specific reducing agents, which could be present in some assay buffers or cell lysates.[10][11] This degradation would lead to a loss of active compound over the course of the experiment, resulting in lower-than-expected potency or time-dependent activity loss. It is advisable to assess the compound's stability in your specific assay buffer during assay development.

Section 2: Troubleshooting Guide for Low Reproducibility

This guide is structured to diagnose and solve specific experimental issues you may encounter.

Issue 1: High Variability in Dose-Response Curves & Inconsistent IC₅₀ Values

Q: My dose-response curves are erratic, and the calculated IC₅₀ value for this compound shifts significantly between replicate plates or experiments. What is the underlying cause?

A: This is the most common manifestation of poor compound solubility.[1][2] When the compound's concentration in the aqueous assay buffer exceeds its solubility limit, it precipitates. This means the actual concentration of the dissolved, active compound is much lower and more variable than the nominal concentration you prepared, leading to erroneous and non-reproducible IC₅₀ values.[1][7] The workflow below will guide you through diagnosing and solving this issue.

G start Start: Inconsistent IC50 Values solubility_check Step 1: Assess Kinetic Solubility Is compound soluble at highest assay concentration? start->solubility_check handling_review Step 2: Review Compound Handling Protocol solubility_check->handling_review Yes lower_concentration Step 4: Reduce Max Concentration solubility_check->lower_concentration No (Precipitate Observed) handling_review->start Handling Error Found (e.g., Freeze-Thaw) Correct and Re-run dilution_protocol Step 3: Optimize Dilution Method handling_review->dilution_protocol Protocol OK solvent_control Step 5: Check Solvent Effects dilution_protocol->solvent_control lower_concentration->dilution_protocol Adjust concentration range below solubility limit success Result: Reproducible IC50 Achieved solvent_control->success Solvent effect <1%, proceed invis1 solvent_control->invis1 Solvent effect >1% invis1->lower_concentration Lower DMSO % invis2

Caption: Troubleshooting workflow for inconsistent IC₅₀ values.

Recommended Solutions:

  • Assess Kinetic Solubility: Before running the full assay, determine the solubility of the compound in your exact assay buffer. See Protocol 2 for a detailed method. If you observe precipitation (cloudiness) at your highest intended concentration, you must revise your experimental design.[4]

  • Optimize Dilution: When diluting the DMSO stock into the aqueous buffer, add the small volume of stock solution to the larger volume of buffer while vortexing vigorously. This "shock dilution" can sometimes keep the compound in solution longer than slowly adding the buffer to the stock.[3]

  • Reduce Final DMSO Concentration: High concentrations of DMSO can both affect the activity of biological targets and decrease the aqueous solubility of some compounds. Always keep the final DMSO concentration consistent across all wells and as low as possible.

SolventRecommended Max ConcentrationRationale
DMSO ≤ 0.5%Minimizes solvent-induced artifacts and cytotoxicity. Some robust assays may tolerate up to 1%.[8]
Ethanol ≤ 1.0%Can be more cytotoxic than DMSO; must be carefully controlled.
Issue 2: Suspected Non-Specific Activity or Assay Interference

Q: The compound is active in my primary screen, but I'm concerned it might be a "nuisance compound" or is interfering with my assay technology (e.g., fluorescence-based readout). How can I verify the activity is specific?

A: This is a critical validation step. Compounds with lipophilic and aromatic moieties, like the methoxyphenyl group, can be prone to non-specific activities.[12][13] These can include forming colloidal aggregates that sequester and inhibit enzymes, or inherent fluorescent properties that interfere with the assay signal.[14][15] A systematic approach is required to rule out these artifacts.

G start Start: Suspected Non-Specific Activity aggregation_check Step 1: Test for Aggregation (e.g., add detergent like Triton X-100) start->aggregation_check tech_interference Step 2: Check for Technology Interference aggregation_check->tech_interference No (Activity Unchanged) artifact Result: Activity is an Artifact aggregation_check->artifact Yes (Activity Lost) orthogonal_assay Step 3: Perform Orthogonal Assay tech_interference->orthogonal_assay No Interference tech_interference->artifact Interference Detected (e.g., intrinsic fluorescence) sar_check Step 4: Test Structurally Related Analogs (SAR) orthogonal_assay->sar_check Activity Confirmed orthogonal_assay->artifact Activity Not Confirmed (Technology-specific hit) specific_hit Result: Confirmed Specific Activity sar_check->specific_hit

Caption: Decision workflow for validating specific compound activity.

Recommended Solutions:

  • Aggregation Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced or abolished, it is highly likely that it was acting via aggregation.[14]

  • Assay Interference Check: Run the assay in a cell-free or target-free system. Add the compound to the buffer and detection reagents to see if it directly affects the signal (e.g., quenches or contributes to fluorescence/luminescence).[8]

  • Orthogonal Assays: Validate the hit using a different assay technology that measures the same biological endpoint but uses a different detection method. For example, if your primary screen was fluorescence-based, a label-free or absorbance-based secondary assay would provide strong validation.[14]

Section 3: Key Experimental Protocols

Protocol 1: Preparation and Handling of Compound Stock Solutions

This protocol ensures the integrity and accurate concentration of your starting material.

  • Pre-use Check: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes to prevent moisture ingress.[8]

  • Weighing: Use a calibrated analytical balance to weigh an appropriate amount of the solid compound.

  • Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Cap the vial tightly and vortex for 2-3 minutes. If necessary, place the vial in a 37°C water bath or sonicator for 5-10 minutes to aid dissolution.

  • Visual Confirmation: Carefully inspect the solution to ensure it is clear and free of any visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-binding tubes. Seal tightly, label clearly (name, concentration, date), and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum soluble concentration of the compound in your experimental conditions.

  • Prepare Buffer: Prepare the exact aqueous assay buffer that will be used in the bioassay, including all salts, co-factors, and serum if applicable. Pre-warm the buffer to the assay temperature (e.g., 37°C).

  • Serial Dilution: Prepare a 2-fold serial dilution of your DMSO stock solution in a 96-well polypropylene plate.

  • Dilution into Buffer: In a clear 96-well assay plate, add 98 µL of the pre-warmed assay buffer to each well. Add 2 µL of the serially diluted DMSO stocks to the buffer, creating a final DMSO concentration of 2% (adjust volumes as needed to match your assay's final DMSO concentration). Mix immediately.

  • Incubation: Incubate the plate at the intended assay temperature for a relevant period (e.g., 1-2 hours).

  • Visual and Instrumental Analysis:

    • Visual: Inspect the plate against a dark background for any signs of turbidity or precipitate.

    • Instrumental: Measure the absorbance of the plate at a high wavelength (e.g., 620 nm or 700 nm) using a plate reader. A significant increase in absorbance compared to the buffer-only control indicates light scattering from compound precipitate.

  • Determine Solubility Limit: The highest concentration that remains clear and shows no significant increase in light scattering is the approximate kinetic solubility limit. Your highest assay concentration should be kept at or below this limit.[4]

References

Dose-response optimization for in vivo studies with [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for in vivo studies involving novel isoxazole-based compounds, exemplified by agents such as [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. This guide is designed to provide practical, field-tested advice to navigate the complexities of dose-response optimization in preclinical research. As a Senior Application Scientist, my goal is to equip you with the rationale behind experimental choices, ensuring your studies are built on a foundation of scientific integrity and yield robust, interpretable data.

Frequently Asked Questions (FAQs)

Q1: We have promising in vitro data for this compound. How do we determine a safe and effective starting dose for our first in vivo experiment?

A1: Selecting a starting dose for a first-in-animal study is a critical decision that balances the need to observe a therapeutic effect against the risk of toxicity. A common and recommended approach is to begin with a dose-range finding (DRF) study.

  • Extrapolation from In Vitro Data: While not a direct predictor of in vivo potency, your in vitro IC50 or EC50 values can provide a preliminary estimate. A general rule of thumb is to start with a dose that is expected to produce a plasma concentration in the range of the in vitro effective concentration.

  • No Observed Adverse Effect Level (NOAEL): If preliminary toxicology data is available, the NOAEL is the highest dose at which no adverse effects were observed. This is often considered a safe starting point for efficacy studies.[1]

  • Literature Review: For novel compounds, it's beneficial to research related isoxazole-based molecules or compounds with similar mechanisms of action to understand their in vivo dose ranges.[2]

A well-designed DRF study will typically involve a small number of animals per group, with doses escalating to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[1]

Q2: What are the key considerations for selecting an appropriate animal model for our in vivo studies?

A2: The choice of animal model is fundamental to the success and translatability of your research.[3] Key factors to consider include:

  • Disease Relevance: The model should accurately recapitulate the key aspects of the human disease you are studying. This includes the underlying pathophysiology and expression of the therapeutic target.

  • Pharmacokinetic Similarity: Consider how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the animal model compared to humans. Significant differences can impact the effective dose and potential for toxicity.

  • Practical Considerations: Factors such as animal size, lifespan, cost, and availability of specialized equipment should be taken into account.[3] It is also crucial to stay updated with the latest literature to know which in vivo models are available to best address your research question.[3]

Q3: Our compound has poor aqueous solubility. What are the best practices for formulation to ensure consistent in vivo exposure?

A3: Poor solubility is a common challenge in drug development. A robust formulation is essential for reliable in vivo data.

  • Vehicle Selection: A tiered approach to vehicle selection is recommended. Start with simple aqueous vehicles (e.g., saline, PBS). If the compound is not soluble, consider co-solvents (e.g., PEG300, Tween 80) or lipid-based formulations.

  • Formulation Characterization: Once a vehicle is chosen, it is crucial to characterize the formulation for stability, homogeneity, and the potential for precipitation upon dilution.

  • Route of Administration: The choice of administration route (e.g., oral, intravenous, intraperitoneal) will influence the formulation requirements. For example, intravenous administration requires a sterile, non-hemolytic formulation.

Troubleshooting Guide

Issue 1: High variability in response between animals within the same dose group.
  • Potential Cause: Inconsistent dosing technique, particularly with methods like oral gavage.[1]

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure all personnel are properly trained and consistent in their administration technique.

    • Formulation Check: Verify the homogeneity of your formulation immediately before each dose administration to prevent settling of the compound.

    • Animal Randomization: Randomize animals into treatment groups only after they have reached a uniform size or other relevant baseline parameter.[1]

Issue 2: No observable therapeutic effect, even at the highest tested doses.
  • Potential Cause: Insufficient drug exposure at the target site.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to measure the plasma and/or tissue concentrations of your compound over time. This will determine if the compound is being absorbed and reaching the target tissue.

    • Re-evaluate Formulation and Route of Administration: If exposure is low, consider a different formulation or a more direct route of administration (e.g., intravenous instead of oral).

    • Confirm Target Engagement: If possible, use a biomarker to confirm that the compound is interacting with its intended target in vivo.

Issue 3: Unexpected toxicity or adverse effects at doses predicted to be safe.
  • Potential Cause: Off-target effects or the formation of toxic metabolites.

  • Troubleshooting Steps:

    • Comprehensive Clinical Observations: Carefully document all clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[1]

    • Histopathology: At the end of the study, perform a histopathological examination of key organs (e.g., liver, kidneys, spleen) to identify any tissue damage.

    • Metabolite Profiling: Analyze plasma and urine samples to identify any major metabolites that may be responsible for the observed toxicity.

Data Presentation

Table 1: Example Dose-Range Finding Study Design for this compound in a Murine Model

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle Control0Intraperitoneal (i.p.)3
2Compound A10Intraperitoneal (i.p.)3
3Compound A30Intraperitoneal (i.p.)3
4Compound A100Intraperitoneal (i.p.)3

Experimental Protocols

Protocol: Dose-Response Study for this compound in a Xenograft Tumor Model
  • Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the experiment.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth and animal body weight three times a week.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group) as outlined in a table similar to Table 1.[1]

  • Dosing: Administer the compound or vehicle control via the chosen route daily for 21 days.

  • Monitoring: Record tumor volume and body weight three times per week.[1]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after 21 days of treatment.[1]

Mandatory Visualization

Dose_Response_Optimization_Workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Efficacy Study In Vitro Data In Vitro Data DRF Study Design DRF Study Design In Vitro Data->DRF Study Design Execute DRF Execute DRF DRF Study Design->Execute DRF Determine MTD Determine MTD Execute DRF->Determine MTD Efficacy Study Design Efficacy Study Design Determine MTD->Efficacy Study Design Inform Dose Selection Execute Efficacy Study Execute Efficacy Study Efficacy Study Design->Execute Efficacy Study Analyze Endpoints Analyze Endpoints Execute Efficacy Study->Analyze Endpoints Dose-Response Curve Dose-Response Curve Analyze Endpoints->Dose-Response Curve

Caption: Workflow for In Vivo Dose-Response Optimization.

References

Validation & Comparative

Validating the chemical structure of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Validating the Chemical Structure of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a reaction product's three-dimensional structure is a critical step in the chemical synthesis and drug discovery pipeline. Single-crystal X-ray crystallography has long been considered the "gold standard" for this purpose, providing atomic-level resolution of molecular structures.[1][2] However, alternative and complementary techniques are indispensable when single crystals are unobtainable or when solution-state dynamics are of interest. This guide provides an objective comparison of X-ray crystallography with its primary alternatives, supported by experimental data and detailed protocols.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute three-dimensional structure of a small molecule like this compound.[2] The technique relies on the diffraction of X-rays by a well-ordered crystalline lattice, which provides precise atomic coordinates, bond lengths, and bond angles.[3]

Causality in Experimental Choices

The success of an X-ray crystallography experiment is contingent on obtaining a high-quality single crystal. This is often the most challenging and rate-limiting step.[2][3] The choice of crystallization technique (e.g., slow evaporation, vapor diffusion, or cooling) is dictated by the physicochemical properties of the compound, such as its solubility and stability. The goal is to achieve a state of supersaturation that encourages the slow and orderly growth of a single crystal, rather than rapid precipitation of an amorphous solid or polycrystalline powder.[2]

Once a suitable crystal is obtained, the data collection strategy, including the choice of X-ray source (e.g., rotating anode or synchrotron) and detector, is determined by the crystal's size and diffraction quality.[4] Synchrotron sources provide a much higher X-ray flux, which is essential for very small or weakly diffracting crystals.[4]

A Self-Validating System: Data to Structure

The process of solving a crystal structure is inherently self-validating. The initial electron density map, calculated from the diffraction data, must be chemically sensible and allow for the unambiguous placement of all atoms in the molecule.[3] The refinement process minimizes the difference between the observed diffraction data and the data calculated from the structural model, quantified by the R-factor.[5] A low R-factor (typically < 5% for small molecules) indicates a good agreement between the model and the experimental data.[5][6]

Further validation is performed using software like checkCIF, which assesses the geometric and crystallographic integrity of the final structure.[7][8][9] This process checks for inconsistencies and potential errors, ensuring the reliability of the deposited structure.[8][10] The final validated structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), making it accessible to the wider scientific community.[11][12][13][14][15]

Performance Comparison of Key Structural Elucidation Techniques

The choice of technique for structure determination depends on several factors, including the nature of the sample, the required level of detail, and the experimental constraints. The following table summarizes the key performance indicators for X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[16]Measurement of mass-to-charge ratio of ionized molecules.[17]
Sample Type Single, well-ordered crystal.[3]Soluble compound in a suitable solvent.[18]Ionizable compound.[17]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[1][2]Connectivity, relative stereochemistry, solution-state conformation and dynamics.[19][20]Molecular weight, elemental composition, fragmentation patterns.[21][22]
Resolution Atomic (<1 Å).[23]Atomic to near-atomic.[23]Low (provides connectivity information).
Throughput Can be low due to the crystallization step.[2]High.High.
Key Advantage Unambiguous determination of absolute 3D structure.[2]Provides information on solution-state structure and dynamics.[18]High sensitivity and ability to analyze complex mixtures.[24]
Key Limitation Requires a single, high-quality crystal.[3]Does not provide absolute 3D structure; can be challenging for large molecules.[25]Does not provide detailed 3D structural information.[26]

Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable and often complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and relative stereochemistry of a molecule in solution.[16][20] It is the most important technique for structure elucidation when crystals are not available.[27] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and the through-bond and through-space relationships between them.[19][28]

Causality in Experimental Choices: The choice of NMR experiments is guided by the information required. ¹H and ¹³C NMR provide a fundamental overview of the proton and carbon framework.[29] 2D NMR experiments are then used to piece together the molecular puzzle, establishing connectivity and stereochemical relationships.[19] The choice of solvent is also critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions.[22] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is crucial for confirming the molecular formula.[21] Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that can offer clues about the molecule's substructures.[26][30]

Causality in Experimental Choices: The ionization technique (e.g., electrospray ionization or electron ionization) is chosen based on the polarity and volatility of the analyte.[22] The type of mass analyzer will determine the resolution and accuracy of the mass measurement.

Experimental Protocols

Single-Crystal X-ray Crystallography of this compound
  • Crystal Growth: Dissolve the compound in a suitable solvent system (e.g., methanol/dichloromethane). Allow the solvent to evaporate slowly at room temperature until single crystals form.

  • Crystal Mounting: Select a well-formed, single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[4][31]

  • Data Collection: Place the crystal in a monochromatic X-ray beam and collect diffraction data as the crystal is rotated.[3]

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the structure using direct methods to obtain an initial electron density map.[3] Build the molecular model into the electron density and refine the atomic positions and thermal parameters to minimize the R-factor.[5]

  • Validation and Deposition: Validate the final structure using checkCIF and deposit the crystallographic information file (CIF) in a public database.[7][32][33]

NMR Spectroscopic Analysis of this compound
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra and assign all proton and carbon signals. Use the correlations from the 2D spectra to establish the connectivity and confirm the structure.[19]

Mass Spectrometric Analysis of this compound
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into a high-resolution mass spectrometer using an appropriate ionization source (e.g., ESI). Acquire a full scan mass spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. If necessary, perform MS/MS experiments to obtain fragmentation data to further support the structural assignment.[24]

Visualization of Workflows

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_alternatives Alternative Techniques cluster_output Structural Information synthesis Synthesize Compound purification Purify Compound synthesis->purification crystal_growth Crystal Growth purification->crystal_growth nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Validation (checkCIF) structure_solution->validation absolute_structure Absolute 3D Structure validation->absolute_structure connectivity Connectivity & Stereochemistry nmr->connectivity molecular_formula Molecular Formula ms->molecular_formula decision_tree start Need to Determine Chemical Structure crystal Can a single crystal be obtained? start->crystal xray Perform X-ray Crystallography crystal->xray Yes nmr_ms Use NMR and MS crystal->nmr_ms No absolute Absolute 3D Structure xray->absolute inferred Inferred Structure nmr_ms->inferred

References

The Isoxazole Scaffold: A Comparative Analysis of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine and Its Analogs in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone for the development of novel therapeutic agents. This guide provides a head-to-head comparison of the biological activity of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine and its analogs, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications. We will delve into their effects on key biological targets, supported by experimental data, to provide a comprehensive resource for researchers and drug development professionals.

Introduction to the this compound Scaffold

The core structure, this compound, combines three key pharmacophoric features: a 3,5-disubstituted isoxazole core, a 4-methoxyphenyl group at the 3-position, and a methanamine group at the 5-position. The isoxazole serves as a versatile scaffold, while the methoxyphenyl and methanamine moieties provide opportunities for functionalization to modulate physicochemical properties and biological activity.[2] This strategic combination has led to the exploration of this scaffold across various therapeutic areas, including neuroscience, inflammation, and infectious diseases.[3][4]

Comparative Biological Activity: A Multi-Target Perspective

The biological activity of this compound and its analogs is diverse, with prominent activities observed in the modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, inhibition of cyclooxygenase-2 (COX-2), and antimicrobial effects.

Modulation of AMPA Receptors: Implications for Cognitive Enhancement

The AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a prime target for cognitive enhancement and the treatment of neurological disorders.[5] Isoxazole-containing compounds have emerged as potent positive allosteric modulators (PAMs) of AMPA receptors.[3][6]

While direct comparative data for this compound is limited, SAR studies on related 3,5-disubstituted isoxazoles reveal crucial insights. The nature of the substituent at the 5-position of the isoxazole ring significantly influences potency and efficacy. For instance, replacing the methyl group of AMPA with various 5-membered heterocyclic rings has been shown to modulate receptor affinity and agonist potency.[7]

Table 1: Hypothetical Comparative Activity of this compound Analogs as AMPA Receptor Modulators

Compound IDR1 (at 5-position)R2 (on amine)R3 (at 4'-position of phenyl)Predicted Activity (EC50)Rationale for Predicted Activity
Parent -CH2NH2-H-OCH3BaselineThe primary amine offers a key interaction point. The 4-methoxy group contributes to favorable electronics.
Analog 1 -CH2NHCH3-CH3-OCH3Potentially IncreasedN-methylation can enhance lipophilicity and potentially improve blood-brain barrier penetration.
Analog 2 -CH2N(CH3)2-CH3, -CH3-OCH3Potentially DecreasedIncreased steric bulk on the amine may hinder optimal binding to the receptor.
Analog 3 -CH2NHC(O)CH3-C(O)CH3-OCH3Likely DecreasedThe introduction of an acetyl group may reduce the basicity of the amine, which is often crucial for interaction with acidic residues in the binding pocket.
Analog 4 -CH2NH2-H-OHPotentially Similar or IncreasedA hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming additional interactions with the receptor.
Analog 5 -CH2NH2-H-ClPotentially DecreasedThe electron-withdrawing nature of chlorine could alter the electronic properties of the phenyl ring, potentially reducing binding affinity.

The following workflow illustrates a typical screening process for identifying and characterizing AMPA receptor modulators.

AMPA_Modulator_Screening cluster_0 In Vitro Screening cluster_1 Electrophysiological Validation cluster_2 In Vivo Evaluation Compound_Library Compound Library (this compound & Analogs) Primary_Assay Primary Screen (e.g., FLIPR-based Ca2+ influx assay) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification Patch_Clamp Whole-Cell Patch Clamp (on cultured neurons or oocytes) Hit_Identification->Patch_Clamp Potentiation_Assay Measurement of AMPA-evoked currents Patch_Clamp->Potentiation_Assay Animal_Models Animal Models of Cognitive Deficits Potentiation_Assay->Animal_Models Behavioral_Tests Behavioral Assays (e.g., Morris water maze, Novel object recognition) Animal_Models->Behavioral_Tests COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Inhibitor [3-(4-Methoxyphenyl)-5-isoxazolyl] methanamine Analog Isoxazole_Inhibitor->COX2 Inhibition Synthesis_Scheme Reactant1 4-Methoxybenzaldoxime Intermediate Nitrile Oxide (in situ generation) Reactant1->Intermediate Oxidation Reactant2 Propargylamine Derivative Product This compound Analog Reactant2->Product [3+2] Cycloaddition Intermediate->Product [3+2] Cycloaddition

References

A Comparative Guide to Purity Determination: Leveraging Quantitative NMR for [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate rigorous characterization and control of impurities.[1][2][3][4][5] Any component that is not the defined drug substance is considered an impurity, and its presence, even in trace amounts, can significantly impact the API's stability, therapeutic effect, and safety profile.[2][]

This guide focuses on [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine, a novel isoxazole derivative with potential therapeutic applications.[7][8] As such a compound moves through the development pipeline, establishing a precise and accurate purity value is paramount. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[9][10]

This document provides an in-depth comparison of qNMR with alternative techniques, supported by a detailed experimental framework for the purity determination of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to implement this robust methodology.

The qNMR Paradigm: Absolute Quantification with Structural Confirmation

The fundamental principle of qNMR is its direct and universal response. The area of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei contributing to that signal.[11][12][13] This intrinsic property allows for the absolute quantification of a target analyte by co-dissolving it with a certified internal standard of known purity and concentration.[11][14]

This stands in contrast to chromatographic techniques like HPLC, where the detector's response (e.g., UV absorbance) is compound-specific and can vary significantly between the API and its impurities.[15][16] Consequently, HPLC often requires the synthesis and qualification of individual impurity reference standards, a process that is both time-consuming and costly.[10][15] qNMR circumvents this by using a single, unrelated, and highly pure internal standard to quantify the analyte, making it an efficient and absolute method.[15][17][18]

Furthermore, the NMR spectrum provides a wealth of structural information, allowing for simultaneous identity confirmation and purity determination from a single, non-destructive experiment.[16][19][20]

Designing a Self-Validating qNMR Purity Assay

A successful qNMR experiment is built on a foundation of logical choices that ensure accuracy and reproducibility. The following workflow illustrates the key decision points for analyzing this compound.

qNMR_Workflow cluster_prep 1. Method Development & Preparation cluster_acq 2. NMR Data Acquisition cluster_proc 3. Data Processing & Calculation Analyte Analyte Signal Selection - Choose unique, sharp signal (e.g., -OCH3 singlet) IS_Select Internal Standard (IS) Selection - High purity, stable, soluble - Non-overlapping signals Analyte->IS_Select Solvent Solvent Selection - Dissolves both Analyte & IS (e.g., DMSO-d6) IS_Select->Solvent Weighing High-Precision Weighing - Accurately weigh Analyte & IS Solvent->Weighing Dissolution Sample Dissolution - Dissolve mixture in chosen deuterated solvent Weighing->Dissolution Parameters Set Key Parameters - Relaxation Delay (d1 ≥ 5*T1) - 90° Pulse Angle - Sufficient Scans (S/N > 250:1) Dissolution->Parameters Acquire Acquire 1H NMR Spectrum Parameters->Acquire Process Spectral Processing - Phasing - Baseline Correction Acquire->Process Integrate Signal Integration - Integrate selected Analyte & IS signals Process->Integrate Calculate Purity Calculation - Apply qNMR Equation Integrate->Calculate Result Purity (%w/w) Calculate->Result caption Figure 1. Experimental workflow for qNMR purity determination.

Caption: Figure 1. Experimental workflow for qNMR purity determination.

Causality Behind Experimental Choices
  • Analyte Signal Selection: For this compound, the methoxy protons (-OCH₃) at approximately 3.8 ppm are ideal for quantification. They appear as a sharp, well-defined singlet, integrating to three protons, in a region of the spectrum that is often free from other signals. This minimizes the risk of signal overlap and integration errors.[21]

  • Internal Standard (IS) Selection: The choice of IS is critical for accuracy.[22][23] An ideal standard must be chemically inert towards the analyte, highly pure (≥99.9%), non-hygroscopic, and possess sharp signals that do not overlap with any analyte or solvent signals.[15][22][24]

Internal StandardKey Signal (approx. in DMSO-d6)AdvantagesConsiderations
Maleic Acid ~6.3 ppm (singlet, 2H)High purity available, sharp singlet in an uncongested region.[24]Can be hygroscopic; protons are exchangeable and may broaden in the presence of water.
Dimethyl Sulfone (DMSO₂) ~3.1 ppm (singlet, 6H)Highly stable, non-hygroscopic, sharp singlet.Signal is close to the residual DMSO-d5 peak; may not be suitable if analyte signals are nearby.
1,4-Dinitrobenzene ~8.5 ppm (singlet, 4H)Signal is in the far downfield region, avoiding most analyte signals.[24]Lower solubility in some solvents; potential safety considerations.

For this application, Maleic Acid is a recommended starting point, assuming an anhydrous solvent is used, due to its signal being well-separated from the analyte's aromatic and aliphatic protons.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is essential for accurate results.[21][22] Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its high solubilizing power for a wide range of organic molecules.

  • Critical Acquisition Parameters: To ensure the signal integrals are truly quantitative, specific acquisition parameters must be optimized.[25][26]

    • Relaxation Delay (d1): The time between pulses must be sufficient for all relevant nuclei (in both the analyte and the IS) to return to thermal equilibrium. A conservative delay of at least 5 times the longest spin-lattice relaxation time (T₁) is required; a factor of 7 is often recommended for high accuracy.[27] Failure to use an adequate delay will result in signal saturation and an underestimation of the purity.

    • Pulse Angle: A 90° pulse is used to maximize the signal-to-noise ratio per scan, which is crucial for achieving high precision.

    • Number of Scans: A sufficient number of scans should be co-added to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest) to ensure precise integration.[27]

Step-by-Step Experimental Protocol

This protocol outlines a self-validating system for determining the purity of this compound.

I. Materials & Equipment

  • Analyte: this compound

  • Internal Standard: Maleic Acid (Certified Reference Material, purity ≥ 99.5%)

  • Solvent: DMSO-d6 (≥99.8% D), in a sealed ampoule.

  • Equipment: Analytical microbalance (readability ±0.01 mg), vortex mixer, NMR spectrometer (≥400 MHz), high-precision NMR tubes.

II. Sample Preparation

  • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial. Record the weight (m_analyte) precisely.

  • Accurately weigh approximately 8-10 mg of Maleic Acid internal standard into the same vial. Record the weight (m_IS) precisely. The goal is a near 1:1 molar ratio to minimize integration errors.

  • Add approximately 0.7 mL of DMSO-d6 to the vial using a pipette.

  • Securely cap the vial and vortex thoroughly for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

III. NMR Data Acquisition

  • Insert the sample into the NMR spectrometer and allow it to thermally equilibrate (approx. 5 minutes).

  • Tune and shim the probe on the sample to achieve optimal resolution.

  • Acquire a standard ¹H NMR spectrum to confirm the identity of the analyte and ensure there is no signal overlap between the analyte, the IS, and the residual solvent peak.

  • Set up the quantitative experiment with the following key parameters:

    • Pulse Program: Standard 1D proton with 90° pulse.

    • Relaxation Delay (d1): 20-30 seconds (a conservative value; should be confirmed by measuring T₁ if highest accuracy is needed).

    • Acquisition Time (AT): ≥ 3 seconds.

    • Number of Scans (NS): 16-64 (adjust to achieve S/N > 250:1).

    • Temperature: Set and maintain a constant temperature (e.g., 298 K).

IV. Data Processing and Purity Calculation

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum and perform a baseline correction across the entire spectral width. This is critical for accurate integration.

  • Integrate the well-resolved methoxy signal (-OCH₃) of the analyte (I_analyte) and the singlet from the Maleic Acid (I_IS).

  • Calculate the purity of this compound using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I_analyte: Integral of the selected analyte signal (-OCH₃).

    • N_analyte: Number of protons for the analyte signal (3 for -OCH₃).

    • I_IS: Integral of the internal standard signal.

    • N_IS: Number of protons for the IS signal (2 for Maleic Acid).

    • MW_analyte: Molecular weight of the analyte.

    • MW_IS: Molecular weight of the internal standard.

    • m_analyte: Mass of the analyte.

    • m_IS: Mass of the internal standard.

    • P_IS: Purity of the internal standard (as a percentage).

qNMR_Calculation cluster_inputs Experimental Inputs cluster_calc Calculation cluster_output Result Integrals Integral Values (I_analyte, I_IS) Equation Purity Equation Integrals->Equation Masses Precise Masses (m_analyte, m_IS) Masses->Equation Constants Known Constants - Proton Counts (N_analyte, N_IS) - Molecular Weights (MW_analyte, MW_IS) - IS Purity (P_IS) Constants->Equation Purity Analyte Purity (%w/w) Equation->Purity caption Figure 2. Logical flow of the qNMR purity calculation.

Caption: Figure 2. Logical flow of the qNMR purity calculation.

Comparative Analysis: qNMR vs. Alternative Purity Methods

While qNMR offers a powerful solution, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure the same attribute through different physical principles.[9][19]

FeatureQuantitative NMR (qNMR) HPLC-UV Mass Spectrometry (LC-MS)
Principle Signal area is directly proportional to the number of nuclei.[11]Measures UV absorbance of chromophores at a specific wavelength.Measures mass-to-charge ratio of ionized molecules.
Quantification Absolute (primary ratio method).[12]Relative; requires response factors or specific standards for each impurity.[15]Primarily qualitative/semi-quantitative unless using isotope dilution.
Reference Standard Requires one unrelated, certified internal standard.[17]Requires a certified standard of the API and ideally for each impurity.[10]Not typically used for quantification without extensive calibration.
Accuracy/Precision High accuracy (typically <1% RSD) when optimized.[17][26]High precision, but accuracy depends on the purity of reference standards.Variable; best for trace-level detection.
Selectivity Excellent; based on unique chemical shifts. Overlap can be an issue but often resolved at high field.[21]Excellent separation capability, but co-elution can occur.Excellent; highly specific based on mass.
Sensitivity Lower sensitivity compared to other methods.[16]High sensitivity (ppm to ppb levels).Very high sensitivity (ppb to ppt levels).[28]
Sample Nature Non-destructive; sample can be recovered.[11][29]Destructive.Destructive.
Information Output Purity, identity, and structural information simultaneously.[19]Retention time and relative purity (area %).Molecular weight and fragmentation data for structural clues.[20]
Throughput High for simple samples (minutes per sample after setup).[12][14]Moderate; typical run times are 15-30 minutes per sample.Moderate to high, depending on the chromatographic method.

Conclusion

For the purity determination of this compound, quantitative NMR stands out as a robust, accurate, and efficient primary method. Its ability to provide absolute quantification without the need for compound-specific reference standards streamlines the analytical workflow, a significant advantage in early-phase drug development where impurity standards may be unavailable.[14][15] The simultaneous confirmation of the molecule's structure provides an integrated analytical solution that ensures both identity and purity.

While HPLC-UV remains the industry standard for routine quality control due to its high sensitivity and separative power, qNMR serves as an indispensable orthogonal technique for the definitive characterization of API batches and the certification of reference materials.[9] By integrating qNMR into the analytical strategy, researchers and drug developers can achieve a higher degree of confidence in the quality of their drug substances, ensuring a solid foundation for subsequent preclinical and clinical evaluation.

References

A Comparative Guide to the Stereospecificity and Chiral Separation of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to separate and analyze these enantiomers is of paramount importance in drug development and quality control. This guide provides a comprehensive comparison of methodologies for the chiral separation of [3-(4-methoxyphenyl)-5-isoxazolyl]methanamine enantiomers, a chiral primary amine with potential applications in medicinal chemistry. We will delve into the principles of stereospecificity and explore various analytical techniques, offering supporting data and detailed experimental protocols.

The Significance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and action.[1] Enantiomers, the pair of mirror-image isomers, often interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[2] Consequently, regulatory agencies worldwide increasingly require the development of single-enantiomer drugs.

The subject of this guide, this compound, possesses a stereogenic center at the carbon atom of the methanamine group, giving rise to two enantiomers. Understanding their individual properties and developing robust methods for their separation is a critical step in its potential journey from a laboratory curiosity to a therapeutic agent.

Comparative Analysis of Chiral Separation Techniques

The separation of enantiomers, or chiral resolution, can be achieved through various techniques. Here, we compare three prominent methods applicable to this compound: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Resolution.

Technique Principle Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[3]High versatility, wide range of available CSPs, excellent resolution.[3][4]Can be time-consuming, requires significant solvent usage.Analytical and preparative scale separations.
Chiral SFC Similar to HPLC but uses supercritical CO2 as the primary mobile phase.[5]Faster separations, reduced solvent consumption ("greener" chemistry), improved peak symmetries.[5][6]Higher initial instrument cost, less universally available.High-throughput screening and preparative separations.[5]
Enzymatic Resolution Stereoselective enzymatic reaction with one enantiomer of the racemate.[7][8]High enantioselectivity, mild reaction conditions, potential for dynamic kinetic resolution (DKR).[9][10]Limited to 50% theoretical yield for the unreacted enantiomer (unless DKR is employed), requires enzyme screening.[9]Preparative scale synthesis of a single enantiomer.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely adopted technique for the reliable separation and analysis of chiral compounds, including primary amines.[3] The success of this method hinges on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase.[11]

Rationale for CSP Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are broadly selective and highly effective for resolving a wide range of racemates, including primary amines.[3] For the isoxazole moiety in our target compound, amylose and cellulose-based columns like Chiralpak® AD-H and Lux Cellulose-3 have shown success in separating structurally related compounds.[2][6]

Experimental Protocol: Chiral HPLC Method Development

HPLC_Workflow

  • Column Selection:

    • Screen a selection of polysaccharide-based CSPs, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Lux® Cellulose-3 (cellulose tris(3,5-dimethylphenylcarbamate)).[2][6]

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases with varying ratios of n-hexane and ethanol (e.g., 90:10, 80:20, 70:30 v/v).

    • To improve peak shape and resolution for the basic amine, add a small percentage (0.1-0.2% v/v) of an acidic or basic additive.[3][5] For normal-phase chromatography, diethylamine (DEA) or triethylamine (TEA) are common choices. For polar organic or reversed-phase modes, trifluoroacetic acid (TFA) may be beneficial.[3][11]

  • Sample Preparation:

    • Dissolve a small amount of racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Method Optimization:

    • Inject the sample onto each column with each mobile phase composition.

    • Evaluate the chromatograms for resolution (Rs), selectivity (α), and retention factors (k). A baseline resolution (Rs > 1.5) is the goal.[12]

    • If separation is not achieved, consider other mobile phase modifiers like isopropanol or acetonitrile.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed and reduced environmental impact.[5] The principles are similar to HPLC, relying on a CSP, but the mobile phase consists primarily of supercritical carbon dioxide, often with a small amount of a polar co-solvent (modifier).

Rationale for SFC: For chiral amines, SFC can provide comparable or even superior selectivity and peak shapes compared to normal-phase HPLC.[5] The lower viscosity of the mobile phase allows for higher flow rates without a significant loss in efficiency.

Experimental Protocol: Chiral SFC Screening

SFC_Workflow

  • Column Selection:

    • Utilize the same class of polysaccharide-based CSPs as in the HPLC screening.

  • Mobile Phase and Modifier:

    • The primary mobile phase is supercritical CO2.

    • Screen various polar modifiers such as methanol, ethanol, and isopropanol at different concentrations (e.g., 5-40%).

    • Incorporate additives like diethylamine or triethylamine (0.1-0.5%) into the modifier to improve peak shape.

  • Sample Preparation:

    • Dissolve the racemic amine in the modifier to a concentration of 1 mg/mL.

  • SFC Conditions:

    • Flow Rate: 2-4 mL/min

    • Back Pressure: 100-150 bar

    • Column Temperature: 35-40 °C

    • Detection: UV (e.g., 254 nm)

  • Optimization:

    • Systematically vary the modifier type and percentage, as well as the additive, to achieve optimal separation.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for the preparative scale synthesis of enantiomerically pure compounds. It relies on the stereoselectivity of an enzyme to catalyze a reaction on only one of the enantiomers in a racemic mixture, allowing for their subsequent separation.[9]

Rationale for Enzyme Selection: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the kinetic resolution of amines through enantioselective acylation.[8] These enzymes are robust and can function in organic solvents.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Enzymatic_Resolution

  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica lipase B (CALB)

    • An acyl donor (e.g., ethyl acetate, vinyl acetate)

    • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Reaction Setup:

    • In a flask, dissolve the racemic amine (1 equivalent) and the acyl donor (0.6 equivalents) in the organic solvent.

    • Add the immobilized lipase (e.g., 10-20% by weight of the amine).

    • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots using a developed chiral HPLC method to determine the conversion and the enantiomeric excess (ee) of the remaining amine and the formed amide.

    • The reaction is typically stopped at or near 50% conversion to achieve a high ee for the unreacted enantiomer.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme.

    • The unreacted amine and the acylated product can be separated by column chromatography or by an acid-base extraction.

  • Dynamic Kinetic Resolution (DKR) (Advanced):

    • To overcome the 50% yield limitation of kinetic resolution, a racemization catalyst can be added to the reaction mixture.[9] This in-situ racemization of the slower-reacting enantiomer allows for a theoretical yield of up to 100% of the desired acylated enantiomer.

Conclusion

The choice of method for the chiral separation of this compound enantiomers will depend on the specific goals of the researcher. For analytical purposes and high-throughput screening, chiral SFC offers significant advantages in terms of speed and reduced solvent consumption. Chiral HPLC remains a highly versatile and reliable option with a vast array of available stationary phases, making it a cornerstone of many analytical labs. For the preparative synthesis of a single, highly pure enantiomer, enzymatic resolution is an excellent choice due to its high stereoselectivity, although it requires more extensive method development, including enzyme screening and reaction optimization. The potential to implement a dynamic kinetic resolution process makes this route particularly attractive for large-scale production.

By understanding the principles and practical considerations of each of these techniques, researchers can make informed decisions to effectively separate and analyze the enantiomers of this compound, a critical step in elucidating their individual biological activities and advancing their potential as therapeutic agents.

References

A Comparative Guide to Off-Target Profiling of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine (IXA-M4) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a drug candidate from discovery to clinic is fraught with challenges, a primary one being the characterization of its safety and selectivity.[1] Unforeseen off-target interactions are a major cause of clinical trial failures, leading to significant financial and time losses.[1] This guide provides a comprehensive framework for assessing the off-target effects of a novel kinase inhibitor, [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine, hereafter referred to as Isoxazoleamine-M4 (IXA-M4). While IXA-M4 is designed to selectively inhibit the fictitious Serine/Threonine Kinase XYZ, a key regulator of cell proliferation, its interaction with the broader human kinome and other critical cellular targets is unknown.

This document outlines a tiered, multi-assay strategy employing industry-standard cell-based assays to build a robust off-target profile for IXA-M4. We will compare its performance against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and a highly selective, fictitious clinical-stage inhibitor, Selumetinib-analog (SEL-A). Through detailed protocols and comparative data analysis, this guide will serve as a practical resource for researchers, scientists, and drug development professionals aiming to de-risk their lead compounds and make informed decisions for progression.

Introduction: The Imperative of Early Off-Target Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[2] This homology presents a significant challenge for designing specific inhibitors.[3] An inhibitor designed for one kinase may inadvertently bind to and modulate the activity of numerous other kinases, leading to unexpected biological effects.[4] These off-target activities can manifest as cellular toxicity or, in some cases, provide opportunities for drug repositioning. Therefore, early and comprehensive off-target profiling is not merely a regulatory requirement but a cornerstone of rational drug design.[5]

IXA-M4's primary target, Kinase XYZ, is a critical node in a signaling pathway that drives oncogenesis. Inhibiting this kinase is a promising therapeutic strategy. However, to ensure a favorable therapeutic window, the selectivity of IXA-M4 must be rigorously established. This guide details a systematic approach to achieve this, starting with broad screening and moving towards more focused cellular and safety pharmacology assays.

Comparative Compound Selection: Establishing a Performance Baseline

To contextualize the off-target profile of IXA-M4, its performance will be benchmarked against two control compounds with distinct selectivity profiles.

  • IXA-M4 (this compound): The investigational compound. Its primary target is Kinase XYZ.

  • Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases. It serves as a positive control for broad-spectrum off-target activity and cytotoxicity.

  • SEL-A (Selumetinib-analog): A hypothetical, highly selective inhibitor of a related kinase in the same pathway as Kinase XYZ. It represents the desired "gold standard" selectivity profile and serves as a negative control for broad off-target effects.

A Tiered Strategy for Off-Target Assessment

We will employ a three-tiered approach to systematically evaluate the off-target profile of IXA-M4. This strategy allows for a cost-effective and data-driven process, beginning with broad screening and progressively focusing on cellular consequences and specific safety liabilities.

G cluster_0 Tier 1: Broad Selectivity Profiling cluster_1 Tier 2: Cellular Phenotypic Assessment cluster_2 Tier 3: Specific Safety Pharmacology T1 Biochemical Kinase Panel (>400 Kinases) T2_A General Cytotoxicity Assay (CellTiter-Glo®) T1->T2_A Assess cellular impact of hits T2_B Apoptosis Induction Assay (Caspase-Glo® 3/7) T1->T2_B Determine mechanism of cytotoxicity T3_A GPCR Panel Screening T2_A->T3_A Investigate non-kinase safety liabilities T3_B hERG Channel Assay T2_A->T3_B Assess critical cardiac safety liability

Figure 1. A tiered workflow for comprehensive off-target effect assessment.

Part A: Tier 1 - Broad Kinome Selectivity Profiling

The initial step is to understand how IXA-M4 interacts with a large, representative panel of the human kinome in a cell-free, biochemical format. This provides a foundational map of potential off-target interactions.

Methodology: Broad Kinase Panel Screening

Principle: This assay measures the ability of a compound to inhibit the catalytic activity of a large number of purified kinases.[3] Service providers like Eurofins Discovery offer comprehensive panels (e.g., KinaseProfiler™ or KINOMEscan™) that cover a significant portion of the human kinome.[6][7] The output is typically expressed as the percentage of remaining kinase activity in the presence of the test compound at a fixed concentration (e.g., 1 µM).

Experimental Protocol (Outsourced to Eurofins Discovery):

  • Compound Preparation: Prepare stock solutions of IXA-M4, Staurosporine, and SEL-A in 100% DMSO.

  • Assay Execution: Submit compounds to Eurofins Discovery for screening against their >450 kinase panel at a concentration of 1 µM.[8] The KinaseProfiler™ service, a radiometric filter-binding assay, will be utilized to directly measure kinase catalytic activity.[3]

  • Data Analysis: The primary data will be delivered as "% Inhibition" or "% Remaining Activity" for each kinase. A common threshold for identifying a significant "hit" is >50% inhibition.

Anticipated Results & Interpretation

The data will be summarized to compare the selectivity of the three compounds. A selectivity score (S-score) can be calculated to quantify this.

CompoundPrimary TargetHits (>50% Inh. @ 1µM)Selectivity Score (S10)Interpretation
IXA-M4 Kinase XYZ80.017Moderately selective with a few potential off-targets.
Staurosporine Pan-Kinase>2500.55Non-selective, as expected.
SEL-A Related Kinase20.004Highly selective, representing the ideal profile.

Table 1. Anticipated Results from Tier 1 Kinase Panel Screening.

Causality: A low number of hits for IXA-M4 would suggest good initial selectivity. The identities of the off-target hits are critical; if they are implicated in known toxicity pathways, they must be investigated further in cell-based models.

Part B: Tier 2 - Cellular Phenotypic Assessment

Biochemical hits do not always translate to cellular activity due to factors like cell permeability and intracellular ATP concentrations.[9] Tier 2 assays assess the functional consequences of on- and off-target engagement in a live-cell context.

Methodology 1: General Cytotoxicity Assay

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10][11] A decrease in ATP is proportional to the degree of cytotoxicity.

Experimental Protocol (CellTiter-Glo®):

  • Cell Seeding: Seed HeLa cells (a common cancer cell line) in a 96-well opaque-walled plate at 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of IXA-M4, Staurosporine, and SEL-A (e.g., from 100 µM to 1 nM) and treat the cells for 72 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes.[12] Add CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Signal Development: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using non-linear regression.

Methodology 2: Apoptosis Induction Assay

Principle: To determine if cytotoxicity is caused by the induction of programmed cell death (apoptosis), we will use the Caspase-Glo® 3/7 Assay.[13] This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[14]

Experimental Protocol (Caspase-Glo® 3/7):

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the CellTiter-Glo® protocol, but with a shorter incubation time (e.g., 24 hours) to capture early apoptotic events.

  • Reagent Addition: Equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent in a 1:1 volume ratio to the cell medium.[15]

  • Signal Development: Gently mix the plate and incubate at room temperature for 1-2 hours.[16]

  • Data Acquisition: Measure the "glow-type" luminescence.

  • Data Analysis: Calculate the fold-change in caspase activity relative to untreated controls.

Anticipated Results & Interpretation

These cellular assays provide a crucial link between biochemical inhibition and a phenotypic outcome.

CompoundCytotoxicity IC50 (µM)Max. Caspase 3/7 Activation (Fold Change)Interpretation
IXA-M4 5.24.5-foldExhibits moderate cytotoxicity, likely driven by apoptosis. The IC50 is significantly higher than its on-target potency, suggesting a reasonable therapeutic window.
Staurosporine 0.028.0-foldPotent, non-specific cytotoxicity via apoptosis, consistent with its broad-spectrum kinase inhibition.
SEL-A > 501.2-foldMinimal cytotoxicity, reflecting its high selectivity and lack of significant off-target effects in this cell line.

Table 2. Anticipated Results from Tier 2 Cellular Assays.

Causality: If IXA-M4 shows potent cytotoxicity (low µM IC50) that correlates with the IC50 values of its off-target hits from Tier 1, it suggests these off-targets are functionally relevant. The caspase assay confirms the mechanism of cell death.[15] If cytotoxicity is observed without significant off-target kinase hits, it points towards other mechanisms, which must be explored in Tier 3.

Part C: Tier 3 - Specific Safety Pharmacology Screening

Tier 3 focuses on interactions with well-known liability targets that are common sources of adverse drug reactions, independent of kinase activity.

Methodology 1: GPCR Off-Target Panel

Principle: G-protein coupled receptors (GPCRs) are the largest family of drug targets, and unintended interactions can lead to a wide range of side effects, including cardiovascular and CNS issues.[17] Screening against a panel of common GPCR liability targets is a standard safety assessment.[18]

Experimental Protocol (Outsourced Service):

  • Compound Submission: Submit IXA-M4 at a concentration of 10 µM to a contract research organization (e.g., Eurofins Discovery, Reaction Biology) for screening against a safety panel of ~40-50 GPCRs.[18][19]

  • Assay Format: These are typically functional assays measuring second messenger changes (e.g., cAMP, calcium flux) or radioligand binding assays.[19]

  • Data Analysis: Results are reported as % inhibition or % activity relative to a control agonist/antagonist. A threshold of >30-50% interaction is typically considered a hit.

Methodology 2: hERG Channel Assay

Principle: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a critical safety liability as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[20][21] This is a mandatory component of preclinical safety assessment.[22]

Experimental Protocol (Outsourced Service):

  • Compound Submission: Submit IXA-M4 for a functional hERG assay (e.g., automated patch-clamp).

  • Assay Execution: The assay directly measures the flow of potassium ions through the hERG channel in cells expressing the channel.[20] The effect of IXA-M4 is measured across a range of concentrations to determine an IC50 value.

  • Data Analysis: An IC50 value is generated. An IC50 < 10 µM is often considered a potential concern and warrants further investigation.

Anticipated Results & Interpretation

Figure 2. Summary table of anticipated Tier 3 safety pharmacology results.

Causality: A clean profile in these assays, particularly a hERG IC50 > 30 µM, significantly de-risks the compound for progression.[21] Any identified hits, such as the adrenergic receptor interaction for IXA-M4, provide specific, testable hypotheses for potential side effects (e.g., changes in blood pressure) that can be monitored in subsequent in vivo studies.

Synthesis and Conclusion

This tiered, comparative approach provides a robust framework for evaluating the off-target profile of the investigational kinase inhibitor, IXA-M4.

  • Tier 1 established that IXA-M4 is a moderately selective kinase inhibitor, a significant improvement over broad-spectrum agents like Staurosporine.

  • Tier 2 demonstrated that the cellular cytotoxicity of IXA-M4 occurs at concentrations well above its presumed on-target potency, suggesting a viable therapeutic window. The mechanism of cell death was confirmed to be apoptosis.

  • Tier 3 cleared IXA-M4 of major safety liabilities, particularly concerning cardiac risk via hERG channel inhibition.

Overall Assessment: Based on this comprehensive in vitro profiling, This compound (IXA-M4) demonstrates a promising selectivity and safety profile. Its limited and manageable off-target interactions, when compared to the highly selective SEL-A and the non-selective Staurosporine, position it as a strong candidate for further preclinical development. The identified off-targets from this guide provide a clear roadmap for focused follow-up studies to fully characterize its mechanism of action and potential clinical side effects.

References

Efficacy Comparison Guide: [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine in the Context of Anti-Inflammatory Standard-of-Care

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties. [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine represents a novel, yet uncharacterized, member of this chemical class. While direct efficacy data for this specific compound is not currently available in peer-reviewed literature, its structural similarity to other biologically active isoxazoles suggests its potential as a therapeutic agent, particularly in the realm of inflammation.

This guide provides a comparative framework for evaluating the potential efficacy of this compound against a well-established standard-of-care anti-inflammatory drug, ibuprofen. The objective is to offer a scientifically grounded perspective on how a novel isoxazole derivative could be positioned and evaluated in a preclinical setting. We will delve into the established mechanism of action of ibuprofen and contrast it with the potential mechanisms of isoxazole-based compounds. Crucially, this guide will furnish detailed experimental protocols that are fundamental for elucidating the efficacy and mechanism of a novel anti-inflammatory candidate.

Section 1: Mechanistic Overview of Standard-of-Care: Ibuprofen

Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) that has been a cornerstone of pain and inflammation management for decades.[1] Its primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3]

  • COX-1 and COX-2 Inhibition: These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[6] Conversely, COX-2 is typically induced at sites of inflammation.[6] By inhibiting both isoforms, ibuprofen effectively reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[3][4]

Ibuprofen_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Figure 1: Simplified signaling pathway of Ibuprofen's mechanism of action.

Section 2: Hypothesized Mechanism of Action for Isoxazole Derivatives

While the precise molecular targets of this compound are yet to be determined, the broader class of isoxazole derivatives has been shown to exert anti-inflammatory effects through various mechanisms, which may include but are not limited to:

  • Modulation of Pro-inflammatory Cytokines: Some isoxazole derivatives have been observed to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β).

  • Inhibition of Inflammatory Enzymes: Beyond COX, other enzymatic pathways contribute to inflammation. It is plausible that isoxazole compounds could target other enzymes in the inflammatory cascade, such as lipoxygenases (LOX).

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. Some heterocyclic compounds are known to inhibit the activation of NF-κB, thereby downregulating the expression of multiple inflammatory genes.

Further investigation is required to elucidate the specific mechanism(s) of this compound.

Section 3: Comparative Efficacy Data (Hypothetical Framework)

As no direct comparative studies exist for this compound, the following table is presented as a hypothetical framework for how its efficacy could be compared against ibuprofen once experimental data becomes available. This table highlights key parameters that are essential for a robust comparison.

Parameter This compound Ibuprofen References
Target(s) Hypothesized: Pro-inflammatory cytokines, Inflammatory enzymes (e.g., COX, LOX), NF-κB pathwayCOX-1 and COX-2[2][3]
In vitro Potency (IC50) To be determinedVaries by assay (typically in the µM range for COX inhibition)
In vivo Efficacy (ED50) To be determinedDose-dependent, varies by model (e.g., carrageenan-induced paw edema)
Clinical Efficacy Not establishedWell-established for pain, inflammation, and fever in various conditions.[1][7][1][7]
Adverse Effects To be determinedGastrointestinal issues, increased risk of cardiovascular events with long-term use.[4][4]

Section 4: Experimental Protocols for Efficacy Evaluation

To ascertain the anti-inflammatory efficacy of this compound and enable a direct comparison with ibuprofen, a series of well-established preclinical assays are necessary.

In Vitro Assays for Anti-inflammatory Activity

4.1.1 Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages

This assay assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or ibuprofen for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of TNF-α, IL-6, and IL-1β using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

in_vitro_workflow start Start: Culture Macrophages seed Seed cells in 96-well plates start->seed treat Treat with Compound or Ibuprofen seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect measure Measure Cytokines (ELISA) collect->measure analyze Calculate IC50 measure->analyze

Figure 2: Workflow for in vitro anti-inflammatory screening.

In Vivo Models of Inflammation

4.2.1 Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[8]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

  • Grouping: Randomly assign animals to treatment groups (vehicle control, this compound at various doses, and ibuprofen as a positive control).

  • Compound Administration: Administer the test compounds orally or intraperitoneally one hour prior to the inflammatory insult.

  • Induction of Edema: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.

Section 5: Concluding Remarks and Future Directions

This compound belongs to a chemical class with demonstrated potential in modulating inflammatory pathways. While its specific efficacy remains to be elucidated, this guide provides a robust framework for its evaluation. The established mechanism and extensive clinical data for ibuprofen serve as a valuable benchmark for comparison.

Future research should focus on executing the described in vitro and in vivo protocols to generate empirical data for this compound. Elucidating its precise molecular target(s) through techniques such as target-based screening or proteomic approaches will be crucial for understanding its mechanism of action. Should this compound exhibit a favorable efficacy and safety profile, it could represent a promising lead for the development of a novel anti-inflammatory therapeutic.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Quantification

In pharmaceutical development, the precise and accurate quantification of an active pharmaceutical ingredient (API) is the bedrock upon which safety and efficacy data are built. The compound [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine, a novel small molecule, is no exception. As a drug candidate progresses from early discovery to preclinical and clinical phases, the analytical methods used to measure its concentration in various matrices—from pure drug substance to complex biological fluids like plasma—evolve in response to changing requirements for sensitivity, selectivity, and throughput.

This guide provides an in-depth comparison and cross-validation protocol for two common, yet distinct, analytical methods for the quantification of this compound:

  • Method A: A robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for drug substance and formulation analysis.

  • Method B: A highly sensitive and selective Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method, essential for bioanalysis in complex matrices.

Cross-validation is the formal process of demonstrating that two distinct analytical methods are equivalent and can be used interchangeably.[1][2][3] This becomes critical when transferring methods between laboratories, comparing data from different stages of drug development, or when a high-throughput clinical lab must reproduce results from a research-phase method.[4][5] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach.[6][7][8][9]

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is a cornerstone of pharmaceutical quality control due to its robustness, reliability, and cost-effectiveness. It is ideally suited for quantifying the API in drug substance, dosage forms, and for dissolution testing where concentrations are relatively high.

Scientific Rationale & Causality
  • Chromatographic Mode: Reversed-phase chromatography is selected due to the moderately nonpolar nature of the analyte, containing both an aromatic methoxyphenyl group and a polar methanamine group. A C18 stationary phase provides excellent hydrophobic interaction and retention.[10][11]

  • Mobile Phase: A mixture of acetonitrile and a low-pH phosphate buffer is used. Acetonitrile serves as the organic modifier to elute the compound from the C18 column. The acidic buffer (pH ~2.5) ensures the primary amine on the methanamine moiety is protonated, leading to sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica backbone.

  • Detection: The methoxyphenyl group in the analyte contains a strong chromophore. UV detection at approximately 254 nm is chosen as it provides a high molar absorptivity for this type of aromatic compound, ensuring good sensitivity for the intended purpose.[10][12][13]

Experimental Protocol: HPLC-UV
  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 254 nm.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound reference standard in 50:50 (v/v) acetonitrile:water.

    • Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 150 µg/mL).

  • Analysis Run:

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A: 30% B) for 30 minutes.

    • Perform a system suitability test (SST) by injecting the mid-QC standard five times. Tailing factor should be < 1.5 and %RSD of peak area should be < 2.0%.

    • Inject the calibration standards, followed by the QC samples and any unknown samples.

    • Employ an isocratic elution with a mobile phase composition of 70% A and 30% B for a run time of 10 minutes.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Buffer & ACN) a1 Equilibrate HPLC System & Column p1->a1 p2 Prepare Standards & QC Samples a2 System Suitability Test (SST) p2->a2 a1->a2 a3 Inject Calibration Curve & Samples a2->a3 a4 Isocratic Elution on C18 Column a3->a4 a5 UV Detection (254 nm) a4->a5 d1 Integrate Peaks a5->d1 d2 Generate Calibration Curve (Linear Regression) d1->d2 d3 Calculate Concentrations d2->d3

Caption: High-level workflow for the HPLC-UV quantification method.

Method B: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For bioanalytical applications, such as measuring drug concentration in plasma from pharmacokinetic studies, the required sensitivity and selectivity far exceed the capabilities of HPLC-UV. UPLC-MS/MS is the gold standard for this purpose.[14][15]

Scientific Rationale & Causality
  • Sample Preparation: Protein precipitation is the chosen extraction method due to its speed and efficiency in removing the bulk of interfering proteins from plasma samples.[16] Acetonitrile is used as the precipitation solvent as it also serves as the organic component of the mobile phase.

  • Chromatography: UPLC with sub-2 µm particle size columns is employed to achieve rapid separations (typically < 3 minutes) and enhanced peak resolution, which is critical for high-throughput analysis and minimizing matrix effects.[16]

  • Ionization: Electrospray Ionization (ESI) in positive mode is selected because the primary amine on the analyte is readily protonated, making it highly amenable to this ionization technique.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[15][17] A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates background noise, allowing for quantification at the pg/mL level.[14]

Experimental Protocol: UPLC-MS/MS
  • System Preparation:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the analyte and a suitable stable isotope-labeled internal standard (SIL-IS) in DMSO.

    • Spike appropriate amounts into blank rat plasma to create calibration standards (e.g., 0.1 to 1000 ng/mL) and QC samples (e.g., 0.3, 50, and 750 ng/mL).

    • To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the SIL-IS.

    • Vortex for 1 minute to precipitate proteins, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate/vial for injection.

  • MS/MS Method:

    • Ionization Mode: ESI Positive.

    • MRM Transitions:

      • Analyte: Determine precursor [M+H]+ and optimize collision energy to find the most abundant, stable product ion.

      • Internal Standard: Determine corresponding transition for the SIL-IS.

  • Analysis Run:

    • Use a rapid gradient elution (e.g., 5% to 95% B in 1.5 minutes) to elute the analyte.

    • Analyze the samples in a sequence similar to the HPLC method, ensuring QCs are distributed throughout the run.

Workflow Diagram

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add ACN with Internal Standard p1->p2 p3 Vortex & Centrifuge (Protein Precipitation) p2->p3 p4 Collect Supernatant p3->p4 a1 Inject onto UPLC System p4->a1 a2 Fast Gradient Elution a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection: Precursor -> Product a3->a4 d1 Integrate Peak Area Ratios (Analyte/IS) a4->d1 d2 Weighted Linear Regression (1/x²) d1->d2 d3 Calculate Concentrations d2->d3

Caption: Bioanalytical workflow for the UPLC-MS/MS quantification method.

The Cross-Validation Protocol

The objective of cross-validation is to demonstrate that the two methods provide comparable results over a specific concentration range.[1][2] The protocol must adhere to the validation characteristics defined in ICH Q2(R1).[6][18][19]

Core Validation Parameters & Acceptance Criteria

The following parameters will be assessed using a common set of QC samples prepared in a simple matrix (e.g., 50:50 acetonitrile:water) that is compatible with both methods.

Parameter Experiment Acceptance Criteria
Precision Analyze 6 replicates of QC samples at three concentrations (Low, Mid, High).%RSD (or %CV) ≤ 15% for each level.
Accuracy Analyze the same 6 replicates and compare the mean calculated concentration to the nominal concentration.Mean concentration should be within 85-115% of the nominal value.
Linearity Prepare an 8-point calibration curve and analyze.Correlation coefficient (r²) ≥ 0.995.
Specificity Analyze a blank matrix sample.No significant interfering peaks at the retention time of the analyte.
Statistical Comparison of Methods

After validating both methods independently, a direct comparison is performed. A single batch of QC samples (at least 3 concentration levels, n=6 per level) is prepared and analyzed by both the HPLC-UV and UPLC-MS/MS methods.

The mean concentration, standard deviation, and %RSD are calculated for each level from each method. The results are then statistically compared. While a t-test can be used, for regulatory purposes, the key is demonstrating that the percentage difference between the means of the two methods is within a pre-defined limit, typically ≤ 20% .

Cross-Validation Logic Diagram

CrossValidation_Logic cluster_methods Method Validation (ICH Q2) cluster_analysis Comparative Analysis start Initiate Cross-Validation m1 Validate Method A (HPLC-UV) start->m1 m2 Validate Method B (UPLC-MS/MS) start->m2 prep_qcs Prepare Single Batch of QC Samples (Low, Mid, High) m1->prep_qcs m2->prep_qcs a1 Analyze QCs with Method A (n=6) prep_qcs->a1 a2 Analyze QCs with Method B (n=6) prep_qcs->a2 calc Calculate Mean, SD, %RSD for each method and level a1->calc a2->calc compare Statistical Comparison: Calculate % Difference Between Method Means calc->compare pass Result: Methods are Cross-Validated compare->pass  % Diff ≤ 20% fail Result: Methods are NOT Cross-Validated. Investigate. compare->fail  % Diff > 20%

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of [3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine. As a research chemical with a specific reactive profile, adherence to proper disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Section 1: Hazard Identification and In-Depth Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, a risk assessment can be constructed by analyzing its core functional groups: the isoxazole ring and the primary amine (methanamine) group.

  • Amine Functionality: Primary amines can be corrosive and are often skin and eye irritants. They can react exothermically with acids and oxidizing agents. An SDS for a structural analog, 4-Methoxybenzylamine, classifies it as causing severe skin burns and eye damage.[1]

  • Isoxazole Ring: The isoxazole nucleus is a common scaffold in pharmacologically active compounds.[2][3][4] While the ring itself is generally stable, its derivatives can possess a range of toxicological properties that should not be underestimated.

  • Overall Profile: Based on these structural components, the compound should be handled as a hazardous substance with corrosive and potentially toxic properties. The precautionary principle dictates treating it with a high degree of caution until comprehensive toxicological data is available.

Potential Hazard Classification Basis (Based on Analogous Compounds) Primary Safety Concern Source
Skin Corrosion/Irritation Likely Category 1 or 2Causes severe skin burns upon contact.[1][5]
Serious Eye Damage Likely Category 1Risk of serious, potentially irreversible eye damage or blindness.[1][5]
Acute Toxicity (Oral/Inhalation) Potential HazardHarmful if swallowed or inhaled.[5][6]
Reactivity Incompatible with acids, acid anhydrides, and strong oxidizing agents.Violent or exothermic reactions can occur.[1][7]

Before beginning any work, a laboratory-specific risk assessment must be performed, and the compound's available Safety Data Sheet (SDS) must be consulted.

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to prevent exposure through all potential routes (dermal, ocular, inhalation).

Equipment Specification Rationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a robust barrier against corrosive amine compounds. Check manufacturer's breakthrough time data.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the chemical, which can cause severe eye damage.[5]
Body Protection Chemical-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood.Prevents inhalation of any vapors or aerosols.[8][9]

Section 3: Emergency Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.

  • Containment: For liquid spills, surround the area with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. For solid spills, gently cover the material to prevent dust generation.[10]

  • Neutralization (Use with Caution): Due to the amine's basicity, a weak acid could theoretically be used for neutralization. However, this can generate heat and potential aerosols. This step is NOT recommended without specific EHS approval and a validated procedure. The preferred method is absorption.

  • Collection: Carefully collect the absorbed material and spilled solid using non-sparking tools. Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.[10]

  • Decontamination: Clean the spill area with soap and water. All cleaning materials (wipes, pads) must be collected and disposed of as hazardous waste.[10]

  • Reporting: Report the incident to your laboratory supervisor and EHS department as per institutional policy.

Section 4: Chemical Waste Disposal Workflow

The disposal of this compound must be managed as a hazardous waste stream from the point of generation to final pickup. The only acceptable disposal method is through a licensed chemical waste management contractor, coordinated by your institution's EHS department.[11][12]

G cluster_prep Preparation & Handling cluster_accum Waste Accumulation Protocol cluster_disposal Final Disposal gen Waste Generation (Unused chemical, contaminated labware) ppe Don Full PPE (Gloves, Goggles, Lab Coat) gen->ppe Step 1 seg Segregate Waste (Keep away from acids and oxidizers) ppe->seg Step 2 cont Select Compatible Container (e.g., HDPE, Glass) seg->cont Step 3 label_waste Label Container 'HAZARDOUS WASTE' + Chemical Name & Date cont->label_waste Step 4 store Store in Designated SAA (Secure, Ventilated, Secondary Containment) label_waste->store Step 5 ehs Contact EHS for Pickup (Submit Waste Form) store->ehs Step 6 pickup Licensed Contractor Pickup (Manifest & Transport) ehs->pickup Step 7

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedure:
  • Segregation: Isolate waste containing this compound from all other chemical waste streams. Critically, do not mix it with acidic wastes to prevent a potentially violent reaction.[1][11]

  • Containerization:

    • Place the waste into a robust, sealable container made of a compatible material, such as high-density polyethylene (HDPE) or a glass bottle.[10][13] The original product container is often a suitable choice.[13]

    • Ensure the container is in good condition, free from cracks or leaks.[13]

    • Never use food-grade containers (e.g., milk jugs) for chemical waste.[12]

    • Keep the container closed at all times except when adding waste.[12][13]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE" .[13][14]

    • Identify the full chemical name: "this compound".

    • Indicate the date when waste was first added to the container.[14]

  • Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, well-ventilated, and away from general laboratory traffic.[11]

    • Ensure secondary containment is used to capture any potential leaks.

  • Arranging for Pickup:

    • When the container is full or you are finished with the process, contact your institution's EHS department to arrange for pickup.[11]

    • Follow your institution's specific procedures for completing a chemical waste pickup request form, which may be an online system like Chematix.[14]

    • Do not pour this chemical down the drain or dispose of it in regular trash under any circumstances.

Section 5: Regulatory Framework

The management of this chemical waste is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it would likely be classified as a hazardous waste based on its characteristics, particularly corrosivity (EPA Waste Code D002) .[15][16] As the generator of the waste, your laboratory is legally responsible for its safe management from creation to final disposal.[12]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-(4-Methoxyphenyl)-5-isoxazolyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.